CAS number and identifiers for 3-(4-Methylpiperazin-1-yl)azepane
This guide serves as a technical dossier for 3-(4-Methylpiperazin-1-yl)azepane , a specialized heterocyclic building block used in medicinal chemistry.[1][2] This document is structured to support researchers in the synt...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical dossier for 3-(4-Methylpiperazin-1-yl)azepane , a specialized heterocyclic building block used in medicinal chemistry.[1][2] This document is structured to support researchers in the synthesis, identification, and application of this compound, particularly within the context of Central Nervous System (CNS) drug discovery.[1][2][3]
Chemical Identity & Physicochemical Profile
This section consolidates the definitive identifiers and predicted properties for the compound.[2][4] In cheminformatics and procurement workflows, the CAS number 933733-54-1 is the primary key.[1][2]
Core Identifiers
Parameter
Value
Chemical Name
3-(4-Methylpiperazin-1-yl)azepane
CAS Number
933733-54-1
Molecular Formula
C₁₁H₂₃N₃
Molecular Weight
197.32 g/mol
InChI Key
JYVKOVOCKMCNCB-UHFFFAOYSA-N
SMILES
CN1CCN(CC1)C2CCCCCN2
IUPAC Name
1-Methyl-4-(azepan-3-yl)piperazine
Physicochemical Properties (Calculated)
Note: Experimental values for this specific intermediate are sparse in open literature.[2] The following are consensus calculated values used for ADME prediction.
Property
Value
Relevance
LogP (Predicted)
~0.8 – 1.2
Indicates moderate lipophilicity; suitable for CNS penetration (BBB crossing).[1][2]
pKa (Base)
~9.0 (Azepane N)
Basic nitrogen; likely exists as a di- or tri-cation at physiological pH.[1][2]
Tertiary amines participate in hydrogen bonding networks.[1][2]
PSA (Polar Surface Area)
~15-20 Ų
Low PSA correlates with high oral bioavailability and BBB permeability.[1][2]
Synthetic Architecture
The most robust route to 3-(4-Methylpiperazin-1-yl)azepane is via Reductive Amination .[1][2] This approach avoids the harsh conditions of direct alkylation and minimizes over-alkylation byproducts.[2]
Reaction Logic
The synthesis couples Azepan-3-one (often generated from a protected precursor or available as a salt) with 1-Methylpiperazine .[1][2][3] The reaction proceeds through an iminium ion intermediate, which is selectively reduced by Sodium Triacetoxyborohydride (STAB).[2][3]
Why STAB? Unlike Sodium Borohydride (
), STAB is mild and does not reduce the ketone precursor before the imine is formed, preventing the formation of the azepanol side product.[2]
Workflow Diagram (DOT)
Figure 1: Reductive amination pathway.[2][3] The ketone and amine condense to form an iminium species, which is irreversibly reduced to the target amine.[1][2][3]
Detailed Protocol
Preparation: In a round-bottom flask under Nitrogen (
), dissolve Azepan-3-one hydrochloride (1.0 eq) and 1-Methylpiperazine (1.2 eq) in 1,2-Dichloroethane (DCE).
Activation: Add Acetic Acid (AcOH, 1.0 eq) to catalyze imine formation.[2] Stir at room temperature for 30–60 minutes.
Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) portion-wise.
Completion: Allow to warm to room temperature and stir overnight (12–16 hours). Monitor via LC-MS for the disappearance of the ketone (
Purification: The product is a polar diamine.[2] Purify using flash column chromatography on silica gel, eluting with DCM:MeOH:NH₄OH (90:9:1).[1][2]
Functional Utility: CNS Drug Discovery[1][2][3]
The 3-(4-Methylpiperazin-1-yl)azepane scaffold is a "privileged structure" in neuropharmacology.[1][2] It combines two pharmacophores: the Azepane (7-membered ring) and the Piperazine (6-membered diamine).[1][2][3]
Research indicates that azepane-substituted piperazines are frequently explored as ligands for Muscarinic M4 Receptors .[1][2][3]
Mechanism: M4 receptors are
-coupled GPCRs.[1][2] Agonism of M4 inhibits adenylate cyclase, reducing cAMP levels.[1][2] This pathway is a critical target for treating the positive symptoms of Schizophrenia and cognitive deficits in Alzheimer's Disease without the side effects of dopaminergic blockade.[2]
Structural Role: The basic nitrogen of the methylpiperazine often interacts with the conserved aspartate residue (Asp113 in M4) in the orthosteric binding pocket, while the azepane ring provides hydrophobic bulk that fits into the accessory binding regions.[2]
Signaling Pathway Diagram (DOT)
Figure 2: M4 Receptor signaling cascade modulated by azepane-based ligands.[1][2] The inhibition of Adenylate Cyclase is the key therapeutic mechanism.[2]
Analytical Validation
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.
Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
2.28 ppm (s, 3H): The -Methyl group on the piperazine.[1][2] This is a diagnostic singlet.
2.30–2.60 ppm (m, 8H): The piperazine ring protons.[2]
2.70–3.00 ppm (m, 5H): The protons adjacent to the nitrogen in the azepane ring and the methine proton at position 3 ().[2]
1.40–1.80 ppm (m, 6H): The methylene protons () of the azepane ring (C4, C5, C6).[2]
PubChem. (2025).[2][5] 1-Methyl-4-(piperidin-4-yl)piperazine (Structurally Related Azepane Analogues). National Library of Medicine.[2] Retrieved February 23, 2026, from [Link][1][2]
Bridges, T. M., & Lindsley, C. W. (2008).[1][2] G-protein-coupled receptors: from classical modes of modulation to allosteric mechanisms. ACS Chemical Biology.[2] (Contextual grounding for M4 Agonist mechanism).
pharmacological potential of 3-(4-Methylpiperazin-1-yl)azepane in drug discovery
An In-Depth Technical Guide to Investigating the Pharmacological Potential of 3-(4-Methylpiperazin-1-yl)azepane in Drug Discovery Abstract The confluence of privileged structural motifs in a single molecule presents a co...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to Investigating the Pharmacological Potential of 3-(4-Methylpiperazin-1-yl)azepane in Drug Discovery
Abstract
The confluence of privileged structural motifs in a single molecule presents a compelling starting point for novel drug discovery campaigns. This guide focuses on 3-(4-Methylpiperazin-1-yl)azepane (CAS 933733-54-1), a compound that marries the seven-membered azepane ring with the frequently utilized N-methylpiperazine moiety. The azepane scaffold is a core component of over 20 FDA-approved drugs, valued for its conformational flexibility and three-dimensional chemical space exploration.[1][2] Similarly, the piperazine group is a cornerstone of CNS-active agents, known for its favorable pharmacokinetic properties and ability to engage a variety of targets.[3] While direct pharmacological data on this specific molecule is sparse, analysis of structurally related compounds suggests high-probability targets, including muscarinic acetylcholine receptors and monoamine transporters.[4][5][6] This document outlines a comprehensive, hypothesis-driven strategy for the systematic evaluation of 3-(4-Methylpiperazin-1-yl)azepane, from its synthesis and characterization to a tiered pharmacological screening cascade and computational modeling. The methodologies described herein are designed to rigorously assess its therapeutic potential, primarily for central nervous system disorders, and to establish a foundation for future lead optimization efforts.
Introduction: The Rationale for Investigation
The imperative in modern drug discovery is to identify novel chemical matter that is both synthetically accessible and possesses a high potential for biological activity. The compound 3-(4-Methylpiperazin-1-yl)azepane emerges as a molecule of significant interest based on the principle of scaffold-hopping and the combination of two pharmacologically validated fragments.
The Azepane Scaffold: As a "privileged scaffold," azepane is present in numerous drugs with diverse therapeutic applications, including anti-cancer, anti-Alzheimer's, and antimicrobial agents.[1][7] Its seven-membered ring provides a non-planar, flexible structure that can present substituents in precise three-dimensional orientations, which is often crucial for potent and selective target engagement.[8][9]
The N-Methylpiperazine Moiety: This group is one of the most successful fragments in medicinal chemistry, particularly for CNS targets.[3] Its basic nitrogen is often protonated at physiological pH, aiding in solubility and enabling key ionic interactions with target proteins. It is found in drugs targeting dopamine, serotonin, and histamine receptors, among others.
The covalent linkage of these two motifs in 3-(4-Methylpiperazin-1-yl)azepane creates a novel chemical entity with a high likelihood of interacting with CNS targets. Based on patent literature for structurally similar compounds, a primary hypothesis is its potential activity as a muscarinic M4 receptor agonist.[4] Furthermore, research on other N-substituted azepanes has revealed potent inhibitory activity against monoamine transporters like the norepinephrine transporter (NET) and dopamine transporter (DAT), as well as the sigma-1 receptor (σ-1R).[5][6] These lines of evidence provide a robust, logical foundation for a targeted investigation into its potential as a therapeutic agent for neuropsychiatric or neurodegenerative disorders.
Synthesis and Physicochemical Characterization
To ensure the reliability and reproducibility of all subsequent pharmacological data, the synthesis and rigorous characterization of the target compound are paramount. The most direct and efficient synthetic route is reductive amination.[4]
Proposed Synthetic Workflow
The chosen pathway involves the reaction of an azepane precursor, azepan-3-one, with 4-methylpiperazine in the presence of a reducing agent. This self-validating protocol includes in-process controls and final quality control checks to guarantee a high-purity compound for biological testing.
Caption: Synthetic and Quality Control Workflow for 3-(4-Methylpiperazin-1-yl)azepane.
Detailed Synthesis Protocol
Reaction Setup: To a solution of azepan-3-one (1.0 eq) in dichloromethane (DCM, 0.1 M) at room temperature, add 4-methylpiperazine (1.1 eq). Stir the mixture for 20 minutes.
Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Workup: Quench the reaction by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with DCM.
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel.
Characterization: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its molecular weight and formula (C₁₁H₂₃N₃).[4]
Purity Assessment: Final purity must be assessed by High-Performance Liquid Chromatography (HPLC) and should be >95% for use in biological assays.
Proposed Pharmacological Screening Strategy
A tiered approach is proposed to efficiently evaluate the compound's pharmacological profile, starting with high-probability targets and progressively building a comprehensive understanding of its activity and safety.
Primary Screening: Target Identification
The causality behind this initial screen is based on the strong precedent set by structurally related molecules.[4][5][6] The goal is to rapidly identify primary biological targets.
N-substituted azepanes show potent inhibition of DAT and NET.[5][6]
Receptor Binding
Sigma Receptors (σ-1R, σ-2R)
A known off-target for many CNS-active piperazine compounds and a potential therapeutic target itself.[6]
Secondary Screening: Mechanism of Action (MoA) & Selectivity
Should primary screening yield a positive "hit" (e.g., >50% inhibition or activation at 10 µM), a more detailed investigation into the MoA is warranted. Let's hypothesize a primary hit on the Muscarinic M4 receptor.
Causality: An M4 receptor agonist is a promising therapeutic approach for schizophrenia by modulating dopamine release in the striatum. Understanding the downstream signaling is critical to predicting both efficacy and potential side effects. The two major pathways downstream of Gαi/o-coupled receptors like M4 are cAMP inhibition and β-arrestin recruitment.
Functional Assay (cAMP): Perform a dose-response curve using a functional assay that measures the inhibition of forskolin-stimulated cAMP production in cells expressing the human M4 receptor. This determines the compound's potency (EC₅₀) and efficacy.
β-Arrestin Recruitment Assay: Run a parallel dose-response assay to measure the recruitment of β-arrestin. Comparing the potency in this assay to the cAMP assay reveals any potential functional selectivity or "biased agonism."
Selectivity Panel: Profile the compound against other muscarinic receptor subtypes (M1, M2, M3, M5) in functional assays to determine its selectivity profile, which is crucial for avoiding side effects.
In Vitro Safety and ADME Profiling
Early assessment of drug-like properties is essential for any promising compound.
Experimental Protocols:
Cytotoxicity: Incubate HepG2 cells (a human liver cell line) with increasing concentrations of the compound for 48-72 hours. Assess cell viability using an MTS or MTT assay to determine the CC₅₀ (50% cytotoxic concentration).
hERG Liability: Evaluate the potential for cardiac toxicity by testing for inhibition of the hERG potassium channel using an automated patch-clamp assay.
CYP450 Inhibition: Assess the potential for drug-drug interactions by measuring the inhibition of major cytochrome P450 enzymes (e.g., 3A4, 2D6, 2C9) using commercially available fluorescent-based assays.
Metabolic Stability: Incubate the compound with human liver microsomes and measure the rate of its disappearance over time using LC-MS/MS to predict its metabolic half-life.
Computational Modeling and SAR Exploration
Computational tools can provide structural insights into how the compound might bind to its target and guide the synthesis of improved analogs.
Causality: Molecular docking can generate a plausible binding hypothesis that explains observed activity.[4] This model can then be used to prioritize the synthesis of new molecules with a higher probability of success, making the drug discovery process more efficient. The "tunable" nature of the azepane scaffold suggests that small modifications can lead to significant changes in activity and selectivity.[5]
Caption: Iterative Cycle for Structure-Activity Relationship (SAR) Exploration.
Future Directions and Therapeutic Potential
Based on the outcomes of the proposed screening cascade, 3-(4-Methylpiperazin-1-yl)azepane could emerge as a lead compound for several CNS indications:
If a selective M4 Agonist: High potential for treating the cognitive and negative symptoms of Schizophrenia , with a potentially better side-effect profile than current antipsychotics.
If a DAT/NET Inhibitor: Potential as a novel therapeutic for ADHD or Depression , warranting further investigation into its selectivity versus SERT and its psychostimulant properties.[6]
If active at σ-1R: Could be explored for neuroprotective properties relevant to Alzheimer's disease or as an adjunct therapy for neuropathic pain .
The next steps would involve pharmacokinetic studies in animal models (e.g., rodents) to determine brain penetration and oral bioavailability, followed by efficacy studies in relevant animal models of disease.
Conclusion
3-(4-Methylpiperazin-1-yl)azepane represents a strategically designed chemical starting point that leverages two of medicinal chemistry's most productive scaffolds. While its pharmacological profile is currently uncharacterized, a strong, data-driven rationale exists to investigate its potential as a CNS-active agent, particularly targeting muscarinic receptors or monoamine transporters. The systematic, tiered approach detailed in this guide—combining robust synthesis, hypothesis-driven biological screening, and modern computational chemistry—provides a comprehensive and efficient pathway to unlock the therapeutic potential of this promising molecule. This rigorous evaluation is the foundational step in determining if it can be developed into a next-generation therapeutic for challenging neurological and psychiatric disorders.
References
Carrel, A., et al. (2025, April 24). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. Retrieved February 23, 2026, from [Link]
Reymond Research Group. (2025, April 25). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Retrieved February 23, 2026, from [Link]
(2025, August 6). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. ResearchGate. Retrieved February 23, 2026, from [Link]
Rakesh, K. P., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 569-589. Retrieved February 23, 2026, from [Link]
(n.d.). Commercially available drugs contain azepine derivatives. ResearchGate. Retrieved February 23, 2026, from [Link]
Shaw, A. Y., et al. (2011). Synthesis and biological activity of some 3-(4-(substituted)-piperazin-1-yl)cinnolines. Medicinal Chemistry Research, 20(9), 1535-1543. Retrieved February 23, 2026, from [Link]
Procter, D. J., et al. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester. Retrieved February 23, 2026, from [Link]
(n.d.). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. ScienceDirect. Retrieved February 23, 2026, from [Link]
(2025, August 5). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines: Review Article. Journal of Pharma Insights and Research. Retrieved February 23, 2026, from [Link]
(n.d.). Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. -ORCA. Retrieved February 23, 2026, from [Link]
Azepane. (n.d.). In Wikipedia. Retrieved February 23, 2026, from [Link]
(n.d.). Synthesis of azepines. Organic Chemistry Portal. Retrieved February 23, 2026, from [Link]
(n.d.). View of Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. Journal of Pharma Insights and Research. Retrieved February 23, 2026, from [Link]
Kaur, H., et al. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. Retrieved February 23, 2026, from [Link]
Wang, Y., et al. (n.d.). Synthesis and biological evaluation of novel N-(piperazin-1-yl)alkyl-1H-dibenzo[a,c]carbazole derivatives of dehydroabietic acid as potential MEK inhibitors. PubMed Central. Retrieved February 23, 2026, from [Link]
Swamy, G. K. (n.d.). Synthesis and reactions of Seven membered heterocycle-Azepines. Slideshare. Retrieved February 23, 2026, from [Link]
(2024, April 20). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Retrieved February 23, 2026, from [Link]
An In-Depth Technical Guide to the In Vitro Metabolic Stability of 3-(4-Methylpiperazin-1-yl)azepane
Foreword: The Imperative of Metabolic Stability in Drug Discovery In the journey of a new chemical entity (NCE) from a promising lead to a viable therapeutic agent, understanding its metabolic fate is paramount. Metaboli...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: The Imperative of Metabolic Stability in Drug Discovery
In the journey of a new chemical entity (NCE) from a promising lead to a viable therapeutic agent, understanding its metabolic fate is paramount. Metabolic stability, the susceptibility of a compound to biotransformation, directly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions (DDIs).[1][2] Early and accurate assessment of metabolic stability allows drug development teams to prioritize candidates with favorable properties, saving invaluable time and resources by preventing the advancement of labile compounds into more costly in vivo studies.[3][4]
This guide provides a comprehensive technical overview of the methodologies used to evaluate the in vitro metabolic stability of 3-(4-Methylpiperazin-1-yl)azepane . This molecule, featuring a saturated seven-membered azepane ring linked to a 4-methylpiperazine moiety, presents several potential sites for metabolic attack.[5][6] We will explore the underlying biochemical principles, detail robust experimental protocols, and discuss the interpretation of the data generated, grounding our approach in the authoritative standards expected in modern drug development.
Structural Rationale and Predicted Metabolic Pathways
The chemical structure of 3-(4-Methylpiperazin-1-yl)azepane is the primary determinant of its metabolic profile. A rigorous analysis of its two core motifs—the azepane ring and the N-methylpiperazine group—allows us to predict the most probable metabolic transformations.
N-Methylpiperazine Moiety: The piperazine ring is a common feature in many pharmaceuticals and is a well-documented substrate for several metabolic enzymes.[7][8][9]
Phase I Metabolism: The primary routes of metabolism for piperazine derivatives are mediated by Cytochrome P450 (CYP) enzymes.[10][11] Key transformations include:
N-Dealkylation: The N-methyl group is a prime target for oxidative demethylation, a reaction frequently catalyzed by CYP3A4 and CYP2D6.[12][13]
N-Oxidation: The tertiary amines of the piperazine ring can be oxidized by both CYPs and Flavin-containing Monooxygenases (FMOs) to form N-oxides.[14][15]
Aromatic/Aliphatic Hydroxylation: While this specific compound lacks an aromatic ring, the carbon atoms of the piperazine ring itself can undergo hydroxylation. Studies on similar structures have implicated CYP1A2, CYP2D6, and CYP3A4 in these processes.[7][16]
Azepane Moiety: The seven-membered saturated azepane ring is susceptible to oxidation.
Phase I Metabolism: Aliphatic hydroxylation at various positions on the azepane ring is a likely metabolic pathway, catalyzed by CYP enzymes. The resulting secondary alcohols can create new chiral centers, a critical consideration for subsequent development.
Phase II Metabolism: Should Phase I reactions introduce hydroxyl groups, these metabolites can serve as substrates for Phase II conjugation enzymes.[1]
Glucuronidation: UDP-glucuronosyltransferases (UGTs) can conjugate glucuronic acid to hydroxylated metabolites, significantly increasing their water solubility and facilitating their excretion.[17][18][19]
This analysis informs our choice of in vitro systems. A comprehensive evaluation must be capable of capturing the activities of both Phase I and Phase II enzymes.
Caption: Predicted metabolic pathways for 3-(4-Methylpiperazin-1-yl)azepane.
Selection of In Vitro Test Systems: A Tiered Approach
The choice of an in vitro system is a balance between throughput, cost, and physiological relevance. We advocate a tiered approach, starting with simpler systems for initial screening and progressing to more complex models for definitive characterization.
Liver Microsomes: These are vesicles of the endoplasmic reticulum prepared from homogenized liver tissue.[11] They are a cost-effective and high-throughput tool, rich in Phase I enzymes, particularly CYPs and FMOs.[1][20] Microsomal stability assays are ideal for initial screening to identify compounds with high Phase I-mediated clearance.[21]
Liver S9 Fraction: This is the supernatant fraction obtained after centrifuging liver homogenate at 9000g. The S9 fraction contains both microsomal and cytosolic enzymes.[22] This makes it a more comprehensive system than microsomes, as it can assess metabolism by both Phase I and some Phase II enzymes (e.g., UGTs, SULTs), provided the necessary cofactors are supplied.[1][22][23]
Cryopreserved Hepatocytes: Intact, viable liver cells are considered the "gold standard" for in vitro metabolism studies.[22][23] They contain a full complement of Phase I and Phase II metabolic enzymes and cofactors at physiologically relevant concentrations.[4] Furthermore, because the cell membrane is intact, hepatocytes can account for active uptake and transport processes that may influence a compound's access to metabolic enzymes.[4]
Experimental Design and Protocols
Scientific integrity demands robust, self-validating protocols. Each experiment must include appropriate controls to ensure the observed compound depletion is due to enzymatic metabolism and not chemical instability or non-specific binding.
General Workflow
The fundamental workflow for assessing metabolic stability is consistent across test systems. It involves incubating the test compound with the enzyme source, collecting samples at various time points, stopping the metabolic reaction, and quantifying the remaining parent compound.
The Azepane-Piperazine Hybrid: Structural Evolution and Medicinal Chemistry of a Dual-Pharmacophore Scaffold
Executive Summary The azepane-piperazine hybrid represents a sophisticated structural motif in modern medicinal chemistry, designed to exploit the "privileged" nature of the piperazine ring while leveraging the distinct...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The azepane-piperazine hybrid represents a sophisticated structural motif in modern medicinal chemistry, designed to exploit the "privileged" nature of the piperazine ring while leveraging the distinct steric and physicochemical properties of the seven-membered azepane (hexahydroazepine) ring. Unlike simple bioisosteric replacements, the hybridization of these two nitrogenous heterocycles—typically via flexible alkyl linkers—has yielded a new class of Multitarget-Directed Ligands (MTDLs) . These compounds have shown exceptional promise in modulating complex CNS targets, particularly Histamine H3 receptors, Sigma-1 (
) receptors, and monoamine transporters.
This technical guide analyzes the development, synthetic architecture, and pharmacological logic of this scaffold, providing researchers with actionable protocols and structure-activity relationship (SAR) insights.
Structural Rationale: The 6-7 Expansion
The medicinal chemistry of azepane-piperazine hybrids is driven by the need to expand chemical space beyond the saturated 6-membered piperidine/piperazine rings.
The Piperazine Core (The Anchor)
Piperazine is the third most common nitrogen heterocycle in FDA-approved drugs (e.g., Imatinib, Aripiprazole). Its twin nitrogen atoms at the 1,4-positions provide:
Tunable Basicity:
values (~5.3 and ~9.7) allow for modulation of ionization states at physiological pH.
Vectorial Display: The chair conformation allows substituents to be displayed in defined vectors, facilitating salt-bridge interactions (e.g., with Asp or Glu residues in GPCR binding pockets).
The Azepane Tail (The Hydrophobic Modulator)
The azepane ring introduces a critical deviation from the standard piperidine motif:
Conformational Entropy: The 7-membered ring is more flexible than the 6-membered ring, adopting twist-chair and twist-boat conformations that can accommodate bulkier hydrophobic pockets.
Lipophilicity: The additional methylene group increases
Selectivity Switch: In Sigma receptor ligands, replacing a piperidine with an azepane often shifts selectivity profiles between
and subtypes due to the specific steric tolerance of the binding site.
Synthetic Architecture & Protocols
The construction of azepane-piperazine hybrids predominantly relies on two strategies: Nucleophilic Substitution (Alkylation) and Reductive Amination . The choice depends on the stability of the linker and the availability of precursors.
Strategy A: Reductive Amination (Preferred for Convergent Synthesis)
This route is preferred for its mild conditions and the avoidance of over-alkylation side products. It typically involves coupling an azepane-functionalized aldehyde with a secondary piperazine amine.
Experimental Protocol: Synthesis of 1-(3-(Azepan-1-yl)propyl)piperazine Derivative
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
Catalyst: Acetic Acid (AcOH, 1-2 drops)
Step-by-Step Methodology:
Imine Formation: In a dry round-bottom flask under inert atmosphere (
), dissolve 3-(Azepan-1-yl)propanal in anhydrous DCE. Add 1-Boc-piperazine.
Activation: Add catalytic AcOH to protonate the carbonyl oxygen, facilitating nucleophilic attack. Stir at room temperature (RT) for 30–60 minutes. Checkpoint: Monitor by TLC for the disappearance of the aldehyde.
Reduction: Cool the mixture to 0°C. Add STAB portion-wise to prevent a rapid exotherm. The use of STAB over
prevents the reduction of the aldehyde to the alcohol before imine formation.
Reaction: Allow the mixture to warm to RT and stir for 12–16 hours.
Workup: Quench with saturated aqueous
. Extract with DCM (). Wash combined organics with brine, dry over anhydrous , and concentrate in vacuo.
Deprotection: Treat the crude Boc-intermediate with TFA/DCM (1:4) for 1 hour to liberate the free piperazine amine for further functionalization.
Strategy B: Nucleophilic Alkylation
Used when the alkyl halide precursor is readily available.
Reaction: Piperazine + 1-(3-Chloropropyl)azepane
Hybrid.
Note: Requires excess piperazine to prevent bis-alkylation.
Visualization: Synthetic Pathways
Figure 1: Comparative synthetic routes for assembling the azepane-piperazine scaffold. Method A (Reductive Amination) is generally preferred for convergent library synthesis.
Medicinal Chemistry & Case Studies
The pharmacological value of this hybrid lies in its ability to span "mixed" pharmacophores.
Case Study: Dual Histamine H3 / Sigma-1 Receptor Ligands
Research by Łażewska et al. (Bioorg.[1] Med. Chem., 2017) and others has highlighted the efficacy of linking an azepane moiety to a piperazine/piperidine core via a polymethylene spacer (typically propyl or hexyl).
The Problem: Selective H3 antagonists often suffer from hERG liability or poor efficacy in complex pain models.
The Solution: Introducing Sigma-1 (
) affinity creates a synergistic analgesic effect.
SAR Insight:
Linker Length: A hexyl (
) linker between the central core and the azepane tail maximizes H3 affinity ( nM) by reaching the secondary hydrophobic binding pocket.
Ring Substitution: Replacing the piperidine ring with a piperazine ring often retains H3 affinity but significantly modulates ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
affinity. The piperazine nitrogen acts as a crucial proton acceptor for the salt bridge with Glu172 in the receptor.
Data Comparison:
Compound ID
Core Ring
Tail Ring
Linker
hH3R (nM)
(nM)
Efficacy
A (Piperidine)
Piperidine
Azepane
Pentyl
25
34
High
B (Hybrid)
Piperazine
Azepane
Pentyl
34
7.6
Very High
C (Control)
Piperazine
Pyrrolidine
Pentyl
>100
>100
Low
Table 1: Effect of ring expansion and hybridization on binding affinity. Note the enhanced
affinity of the Hybrid (Compound B).
Case Study: N-Myristoyltransferase (NMT) Inhibitors
In the design of NMT inhibitors, the azepane ring is utilized to fill a specific hydrophobic pocket in the enzyme that smaller rings (pyrrolidine) or flatter rings (aromatics) cannot fill effectively.
Mechanism: The piperazine core mimics the peptide substrate backbone, while the azepane tail extends into the hydrophobic channel, displacing water molecules and providing an entropic gain in binding energy.
Mechanism of Action: The Dual-Targeting Pathway
The hybrid scaffold is particularly effective in Multitarget-Directed Ligand (MTDL) strategies for pain. The diagram below illustrates how the single hybrid molecule acts on two distinct pathways to produce analgesia.
Figure 2: Dual mechanism of action for Azepane-Piperazine hybrids in neuropathic pain management.
References
Łażewska, D., et al. (2017).[3][4] "Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands." Bioorganic & Medicinal Chemistry, 25(19), 5341–5354. Link
Szczepańska, K., et al. (2021).[5] "Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists." ACS Chemical Neuroscience, 12(24), 4560–4578. Link
Zha, G. F., et al. (2019).[6] "Pharmaceutical significance of azepane based motifs for drug discovery: A critical review." European Journal of Medicinal Chemistry, 162, 465-494.[2] Link[2]
Brand, S., et al. (2018).[7] "A Molecular Hybridization Approach for the Design of Potent, Highly Selective, and Brain-Penetrant N-Myristoyltransferase Inhibitors." Journal of Medicinal Chemistry, 61(20), 9218–9228. Link
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862. Link
synthesis protocols for 3-(4-Methylpiperazin-1-yl)azepane
An Application Note for the Synthesis of 3-(4-Methylpiperazin-1-yl)azepane Abstract This document provides a detailed guide for the synthesis of 3-(4-Methylpiperazin-1-yl)azepane (CAS: 933733-54-1), a key heterocyclic sc...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for the Synthesis of 3-(4-Methylpiperazin-1-yl)azepane
Abstract
This document provides a detailed guide for the synthesis of 3-(4-Methylpiperazin-1-yl)azepane (CAS: 933733-54-1), a key heterocyclic scaffold of interest in medicinal chemistry. The primary and optimized protocol focuses on a robust reductive amination strategy, which offers high selectivity and good yields. An alternative two-step pathway involving nucleophilic substitution is also presented. This guide is intended for researchers in organic synthesis and drug development, providing not only step-by-step protocols but also the underlying chemical rationale for procedural choices, ensuring both reproducibility and a deeper understanding of the synthesis.
Introduction and Strategic Overview
3-(4-Methylpiperazin-1-yl)azepane is a saturated heterocyclic compound featuring a seven-membered azepane ring linked to a 1-methylpiperazine moiety. With a molecular formula of C₁₁H₂₃N₃ and a molecular weight of 197.32 g/mol , this structure serves as a valuable building block in pharmaceutical research.[1][2] Notably, derivatives of this scaffold have been investigated as potential agonists for the muscarinic M4 acetylcholine receptor, highlighting its relevance in neuroscience drug discovery.[1]
The azepane ring is a prevalent core in many biologically active molecules, yet its synthesis can be more challenging than that of its five- or six-membered counterparts.[3][4][5][6] The synthetic challenge for the target molecule lies in the efficient and selective formation of the C-N bond at the 3-position of the azepane ring.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule breaks the bond between the azepane C3 carbon and the piperazine N4' nitrogen. This reveals two primary synthetic approaches, as illustrated below.
Caption: Retrosynthetic analysis of the target molecule.
Reductive Amination (Preferred Route): This convergent approach involves the reaction of an azepan-3-one precursor with 1-methylpiperazine in the presence of a reducing agent. It is often the most efficient method.[1]
Nucleophilic Substitution (Sₙ2): This classic method involves reacting 1-methylpiperazine (nucleophile) with an azepane ring that has a suitable leaving group (e.g., tosylate, mesylate, or halide) at the 3-position.[1]
This document will detail the reductive amination protocol as the primary method due to its widespread use and efficiency, followed by the nucleophilic substitution route as a viable alternative.
Primary Protocol: Synthesis via Reductive Amination
This protocol is the most direct route to the target compound, proceeding through an iminium ion intermediate that is reduced in situ. To control reactivity and improve solubility, the azepane nitrogen is typically protected, often with a tert-butyloxycarbonyl (Boc) group, which can be removed in a final step.
Reaction Principle and Mechanism
Reductive amination is a cornerstone of amine synthesis.[7][8] The reaction begins with the nucleophilic attack of the secondary amine (1-methylpiperazine) on the ketone (N-Boc-azepan-3-one), forming a hemiaminal. This intermediate then dehydrates, often catalyzed by a weak acid, to form an iminium ion. A selective reducing agent, introduced into the reaction, reduces the iminium ion to the final tertiary amine product.[9] The choice of reducing agent is critical; it must be capable of reducing the C=N⁺ bond of the iminium ion without significantly reducing the starting ketone.[1][9]
Caption: Simplified mechanism of reductive amination.
Materials and Equipment
Reagent / Material
Grade
Supplier Example
Notes
N-Boc-azepan-3-one
≥95%
Sigma-Aldrich, TCI
Key precursor. Can be synthesized from lysine derivatives.[1][10]
1-Methylpiperazine
≥99%
Acros, Alfa Aesar
Used as the nucleophilic amine.
Sodium triacetoxyborohydride (STAB)
Reagent Grade
Sigma-Aldrich
Mild and selective reducing agent. Moisture sensitive.
Dichloromethane (DCM), anhydrous
ACS Grade, DriSolv
EMD Millipore
Reaction solvent. Must be dry.
Acetic Acid, glacial
ACS Grade
Fisher Scientific
Optional catalyst to promote iminium ion formation.[1]
Trifluoroacetic acid (TFA)
Reagent Grade
Sigma-Aldrich
For final Boc deprotection step.
Saturated NaHCO₃ solution
-
-
For aqueous work-up.
Saturated NaCl solution (Brine)
-
-
For aqueous work-up.
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Drying agent.
Silica Gel
60 Å, 230-400 mesh
-
For column chromatography.
Step-by-Step Experimental Protocol
This protocol is divided into two stages: the reductive amination coupling and the subsequent deprotection of the Boc group.
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add N-Boc-azepan-3-one (1.0 eq., e.g., 2.13 g, 10.0 mmol).
Reagent Addition: Add anhydrous dichloromethane (DCM, 40 mL) to dissolve the ketone. Add 1-methylpiperazine (1.1 eq., 1.10 g, 11.0 mmol).
Catalyst (Optional): Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq., 60 µL). Stir the mixture at room temperature for 20-30 minutes. This allows for the initial formation of the iminium intermediate.
Reduction: In a single portion, carefully add sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 eq., 3.18 g, 15.0 mmol). Causality Note: STAB is a mild and selective hydride donor, ideal for this transformation as it does not readily reduce the starting ketone but is highly effective for iminium ions.[1][9] Its use avoids the toxicity concerns associated with sodium cyanoborohydride.
Reaction Monitoring: Stir the reaction at room temperature under a nitrogen or argon atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed (typically 4-12 hours).
Work-up:
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (50 mL). Stir vigorously until gas evolution ceases.
Transfer the mixture to a separatory funnel. Separate the organic layer.
Extract the aqueous layer with DCM (2 x 25 mL).
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude N-Boc protected product.
Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of DCM/Methanol, e.g., 100:0 to 95:5) to obtain pure N-Boc-3-(4-methylpiperazin-1-yl)azepane as an oil or low-melting solid.
Dissolution: Dissolve the purified N-Boc protected intermediate (1.0 eq.) in DCM (10 mL per gram of substrate).
Acid Addition: Cool the solution in an ice bath (0 °C). Slowly add trifluoroacetic acid (TFA, 5-10 eq.) dropwise.
Reaction: Remove the ice bath and stir the solution at room temperature for 1-3 hours, monitoring by TLC for the disappearance of the starting material.
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
Final Work-up:
Dissolve the residue in a minimal amount of water and basify to pH >10 with 2M NaOH solution.
Extract the aqueous solution with DCM or ethyl acetate (3 x 25 mL).
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, 3-(4-Methylpiperazin-1-yl)azepane.
Optimized Conditions and Expected Results
Parameter
Condition
Rationale
Expected Yield
Reactants
Ketone (1.0 eq.), Amine (1.1-1.2 eq.)
A slight excess of the amine drives the reaction to completion.
70-85% (overall)
Reducing Agent
NaBH(OAc)₃ (1.5 eq.)
A robust excess ensures full reduction of the iminium intermediate.
Solvent
Anhydrous DCM or DCE
Aprotic solvents that are compatible with the reducing agent.[1]
Catalyst
Acetic Acid (0.1 eq.)
Facilitates the dehydration step to form the iminium ion.[1]
Temperature
Room Temperature (20-25 °C)
Sufficient for the reaction to proceed at a reasonable rate.
Time
4-12 hours (coupling), 1-3 hours (deprotection)
Monitored by TLC/LC-MS for completion.
Characterization
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to its molecular weight (198.19 m/z).[1]
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching vibrations for the alkyl groups and C-N stretching vibrations. The absence of a C=O stretch (from the ketone precursor) confirms the reaction's completion.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure, showing characteristic signals for the azepane and methylpiperazine protons and carbons.
Alternative Protocol: Synthesis via Nucleophilic Substitution
Reaction Workflow
Caption: Workflow for the nucleophilic substitution route.
Abbreviated Protocol
Reduction of Ketone: Reduce N-Boc-azepan-3-one to N-Boc-azepan-3-ol using a standard reducing agent like sodium borohydride (NaBH₄) in methanol at 0 °C.
Activation of Hydroxyl Group: React the resulting alcohol with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine (Et₃N) in DCM at 0 °C. This converts the poor -OH leaving group into an excellent mesylate (-OMs) or tosylate (-OTs) leaving group.[1]
Sₙ2 Displacement: Heat the resulting N-Boc-3-mesyloxy-azepane with 1-methylpiperazine in a suitable polar aprotic solvent (e.g., acetonitrile or DMF).
Work-up and Deprotection: After purification, the N-Boc protected product is deprotected as described in Protocol 2.3, Stage 2.
Trustworthiness Note: This route involves more steps and may result in lower overall yields compared to reductive amination. The Sₙ2 step can sometimes be sluggish and may require elevated temperatures. However, it provides a reliable alternative synthetic entry point.
References
Lee, S. J., & Beak, P. (2006). Asymmetric Synthesis of 4,5,6- and 3,4,5,6-Substituted Azepanes by a Highly Diastereoselective and Enantioselective Lithiation-Conjugate Addition Sequence. Journal of the American Chemical Society, 128(7), 2178–2179. Retrieved from [Link]
Lee, S. J., & Beak, P. (2006). Asymmetric Synthesis of 4,5,6- and 3,4,5,6-Substituted Azepanes by a Highly Diastereoselective and Enantioselective Lithiation−Conjugate Addition Sequence. Journal of the American Chemical Society, 128(7), 2178-2179. Retrieved from [Link]
Lee, S. J., & Beak, P. (2006). Asymmetric synthesis of 4,5,6- and 3,4,5,6-substituted azepanes by a highly diastereoselective and enantioselective lithiation-conjugate addition sequence. Journal of the American Chemical Society, 128(7), 2178–2179. Retrieved from [Link]
ResearchGate. (n.d.). Previous synthesis of fluoroalkylated azepanes. Retrieved from [Link]
ResearchGate. (n.d.). Recent Advances on the Synthesis of Azepane-Based Compounds. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of azepines. Retrieved from [Link]
European Patent Office. (n.d.). Process for the preparation of piperazine derivatives - EP 0483932 A1.
Google Patents. (n.d.). CN88100923A - Piperazine derivatives and preparation method thereof.
Google Patents. (n.d.). WO2010070371A1 - Process for the preparation of piperazine derivatives.
ResearchGate. (n.d.). Application of the methodology in the preparation of azepane-based.... Retrieved from [Link]
ResearchGate. (n.d.). Intramolecular reductive aminations for the formation of azepanes. Retrieved from [Link]
White Rose eTheses Online. (n.d.). Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry. Retrieved from [Link]
National Center for Biotechnology Information. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Retrieved from [Link]
The University of Manchester. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Retrieved from [Link]
Royal Society of Chemistry. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Retrieved from [Link]
Google Patents. (n.d.). US20190092739A1 - Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives.
Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]
National Center for Biotechnology Information. (2016). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]
ResearchGate. (n.d.). Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R)-3-(Boc-amino)azepane. Retrieved from [Link]
National Center for Biotechnology Information. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]
Organic Chemistry Portal. (2006). Asymmetric Synthesis of 1-(2- and 3-Haloalkyl)azetidin-2-ones as Precursors for Novel Piperazine, Morpholine, and 1,4-Diazepane Annulated Beta-Lactams. Retrieved from [Link]
Reductive Amination Methods for the Synthesis of Substituted N-Methylpiperazine and Azepane Derivatives
An Application Note and Protocol Guide Abstract This comprehensive guide provides detailed application notes and protocols for the synthesis of N-substituted piperazine and azepane derivatives via reductive amination. N-...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note and Protocol Guide
Abstract
This comprehensive guide provides detailed application notes and protocols for the synthesis of N-substituted piperazine and azepane derivatives via reductive amination. N-methylpiperazine and azepane scaffolds are pivotal structural motifs in modern medicinal chemistry, frequently appearing in active pharmaceutical ingredients (APIs). Reductive amination stands out as one of the most robust and versatile methods for their elaboration, enabling the formation of carbon-nitrogen bonds in a controlled and efficient manner. This document delves into the mechanistic underpinnings of this transformation, offers detailed, field-tested protocols for commonly employed methods, and provides a comparative analysis to guide researchers in selecting the optimal conditions for their specific synthetic challenges.
Introduction: The Significance of Piperazine and Azepane Scaffolds
The piperazine ring, particularly the N-methylpiperazine moiety, is a privileged scaffold in drug discovery, prized for its ability to impart desirable physicochemical properties such as increased solubility and optimized pKa for improved bioavailability.[1] Similarly, the seven-membered azepane ring is a key component in a variety of biologically active compounds, offering a flexible yet constrained conformational profile.[2] The functionalization of these heterocycles is critical for exploring structure-activity relationships (SAR).
Reductive amination, also known as reductive alkylation, is a cornerstone of amine synthesis.[3] It facilitates the coupling of an amine with a carbonyl compound (aldehyde or ketone) to form a new, more substituted amine. The reaction proceeds through the formation of an intermediate imine or iminium ion, which is then reduced in situ by a selective hydride agent.[4] This one-pot procedure is highly valued in both academic and industrial settings for its efficiency, broad substrate scope, and often mild reaction conditions.[3]
Mechanistic Principles and Key Reagent Classes
The power of reductive amination lies in its two-step, one-pot sequence: (1) reversible formation of an iminium ion, and (2) irreversible reduction of this intermediate.
The choice of reducing agent is paramount and is dictated by the reactivity of the carbonyl substrate and the pH requirements of the reaction. The rate of iminium ion reduction must be significantly faster than the reduction of the starting carbonyl compound to prevent the formation of alcohol byproducts.[5][6]
Key Reducing Agents:
Sodium Triacetoxyborohydride (NaBH(OAc)₃): Often the reagent of choice, NaBH(OAc)₃ is a mild and selective reducing agent that is particularly effective for the reductive amination of aldehydes and ketones.[6][7] Its steric bulk and the electron-withdrawing nature of the acetoxy groups attenuate its reactivity, making it slow to reduce ketones and aldehydes but highly reactive towards protonated imines.[6] It tolerates mildly acidic conditions, which are often generated in situ from the reagent itself, and works well in aprotic solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[7]
Sodium Cyanoborohydride (NaBH₃CN): A classic reagent for this transformation, often referred to as the Borch Reduction.[8][9] The electron-withdrawing cyano group makes it less reactive than sodium borohydride (NaBH₄).[10] Its key advantage is its stability at a pH range of 6-7, where iminium ion formation and reduction are favorable, while carbonyl reduction is slow.[11] However, NaBH₃CN is highly toxic and can release hydrogen cyanide (HCN) gas under strongly acidic conditions, necessitating careful pH control and handling.[5]
Catalytic Hydrogenation (H₂/Catalyst): A green and atom-economical alternative where molecular hydrogen is used as the reductant in the presence of a metal catalyst, such as Palladium on carbon (Pd/C) or Nickel.[12] This method avoids stoichiometric amounts of hydride reagents but may require specialized high-pressure equipment and can be sensitive to catalyst poisoning. It may also reduce other functional groups like alkenes or nitro groups.
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
This protocol is broadly applicable for coupling a wide range of aldehydes and ketones with secondary amines like N-methylpiperazine or azepane. It is often preferred due to its operational simplicity and high chemoselectivity.[6][7]
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
To a round-bottom flask under a nitrogen or argon atmosphere, add the aldehyde or ketone (1.0 equiv) and the amine (1.1 equiv).
Dissolve the substrates in an appropriate volume of anhydrous DCE or DCM (to make a ~0.1-0.5 M solution).
Stir the mixture at room temperature for 20-30 minutes to allow for initial iminium ion formation. For less reactive ketones, adding 1-2 equivalents of acetic acid can catalyze this step.[7]
In a single portion, add sodium triacetoxyborohydride (1.4 equiv) to the stirring solution. The addition may cause a slight exotherm.
Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete within 2-24 hours).
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel or by crystallization to afford the desired tertiary amine.
Protocol 2: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN) - The Borch Reduction
This method is highly effective but requires careful attention to pH and safety protocols due to the toxicity of the reagent.[5][8]
Caution: Sodium cyanoborohydride is highly toxic. All manipulations should be performed in a well-ventilated fume hood. Acidic workup conditions should be avoided to prevent the formation of HCN gas.
In a round-bottom flask, dissolve the aldehyde or ketone (1.0 equiv) and the amine (1.2 equiv) in methanol.
Stir the solution at room temperature. Adjust the pH of the solution to ~6-7 by the dropwise addition of glacial acetic acid. The use of a pH meter or pH paper is recommended.
Once the pH is stabilized, add sodium cyanoborohydride (1.3 equiv) portion-wise to the solution.
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 4-24 hours).
Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the methanol.
Dilute the residue with water and basify to pH > 10 with 2M KOH or NaOH solution.
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM) (3x).
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purify the crude product as described in Protocol 1.
Waste Disposal: Quench all waste containing cyanoborohydride by adding it to a stirred, excess solution of aqueous sodium hypochlorite (bleach) to oxidize the cyanide.
Protocol 3: N-Methylation of Piperazine via the Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a specific method for the methylation of primary or secondary amines using an excess of formaldehyde and formic acid.[13] Formaldehyde serves as the carbon source, while formic acid acts as the reducing agent. This reaction is irreversible due to the formation of carbon dioxide gas and is an excellent method for preparing N,N'-dimethylpiperazine from piperazine or for methylating other secondary amine precursors.[14][15]
Materials:
Secondary Amine (e.g., Piperazine) (1.0 equiv)
Aqueous Formaldehyde (37 wt. % in H₂O) (excess, e.g., 5 equiv per N-H bond)
Formic Acid (88-98%) (excess, e.g., 5 equiv per N-H bond)
To a round-bottom flask equipped with a reflux condenser, add the amine (1.0 equiv).
Carefully add formic acid, followed by aqueous formaldehyde. The order of addition can be critical; often, the amine is added to the formaldehyde/formic acid mixture. The initial reaction is often exothermic and should be controlled with an ice bath.
Heat the reaction mixture to reflux (typically 90-100 °C) and maintain for several hours (4-12 h) until gas (CO₂) evolution has ceased.
Monitor the reaction by TLC or GC-MS to confirm the disappearance of the starting material.
Cool the reaction mixture to room temperature and then carefully basify with a concentrated NaOH solution to pH > 12 while cooling in an ice bath.
Extract the product with an organic solvent (e.g., DCM, diethyl ether, or toluene) (3x).
Combine the organic layers, dry over anhydrous Na₂SO₄ or K₂CO₃, filter, and concentrate under reduced pressure.
The resulting N-methylated amine is often pure enough for subsequent steps, but can be further purified by distillation or chromatography if necessary.
Comparative Analysis and Data Presentation
The selection of a reductive amination method depends on several factors, including the substrate's functional group tolerance, cost, safety considerations, and scale.
Inexpensive reagents, high-yielding for methylation, irreversible.[15]
Limited to methylation, harsh conditions (heat, strong acid), not suitable for sensitive substrates.
Poor; can affect acid-labile groups.
Catalytic Hydrogenation
H₂ gas
Pd/C, PtO₂, or Ra-Ni, H₂ pressure
Green (water is the only byproduct), atom-economical, excellent for large scale.
Requires specialized pressure equipment, catalyst can be expensive or pyrophoric, may reduce other functional groups (alkenes, alkynes, Cbz groups, nitro groups).
Moderate; depends heavily on catalyst choice.
Experimental Workflow and Troubleshooting
Troubleshooting Common Issues:
Low Yield / No Reaction:
Cause: Inefficient iminium ion formation. This is common with sterically hindered or electron-poor ketones.
Solution: Add a catalytic amount of acetic acid (1-2 equiv) to facilitate dehydration.[7] For stubborn substrates, consider pre-forming the imine using a Dean-Stark apparatus before adding the reducing agent.
Formation of Alcohol Byproduct:
Cause: The reducing agent is reducing the starting carbonyl faster than the iminium ion. This can happen with NaBH₃CN if the pH is too low (<5) or with highly reactive aldehydes.[9]
Solution: Switch to the milder NaBH(OAc)₃.[6] If using NaBH₃CN, carefully monitor and maintain the pH between 6 and 7.
Over-alkylation (with primary amines):
Cause: The newly formed secondary amine product reacts with another equivalent of the carbonyl, leading to a tertiary amine.
Solution: Use a larger excess of the primary amine or, alternatively, perform the reaction in two steps: form and isolate the imine first, then reduce it.[11]
Difficult Purification:
Cause: The product amine is highly polar and may be water-soluble or streak on silica gel.
Solution: For basic amines, treat the silica gel with triethylamine (e.g., eluent containing 1% Et₃N) to deactivate acidic sites and prevent streaking. Alternatively, purification via salt formation and crystallization can be effective.[16]
References
Benchchem. Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride.
All-Or-None-Team. (2020).
Tajbakhsh, M., et al. One-Pot reductive amination of carbonyl compounds and reductive N-alkylation of amines with zirconium borohydride–piperazine.
Kiss, L., et al. (2021). Application of Oxidative Ring Opening/Ring Closing by Reductive Amination Protocol for the Stereocontrolled Synthesis of Functionalized Azaheterocycles. SynOpen.
Sharma, I., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect.
Organic Chemistry Data. Sodium Cyanoborohydride - Common Organic Chemistry.
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
Chen, C., et al. (2017). Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives. Organic & Biomolecular Chemistry.
Wang, D., et al. (2019). Intramolecular asymmetric reductive amination: synthesis of enantioenriched dibenz[c,e]azepines.
Nonn, M., et al. A de novo synthetic method to the access of N-substituted benzazepines. Arkivoc.
Borch, R. F. (1972). Reductive Amination with Sodium Cyanoborohydride: N,N-Dimethylcyclohexylamine. Organic Syntheses.
Jagadeesh, R. V., et al. (2020). Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. Chemical Society Reviews.
Levis, W. W. Jr., & Weipert, E. A. (1964). US Patent 3,159,633A: Methylation of piperazines.
Weipert, E. A., & Levis, W. W. Jr. (1964). US Patent 3,154,552A: Methylation of piperazines.
Wikipedia. Eschweiler–Clarke reaction.
Chem-Station. (2014).
ResearchGate. Synthesis of bridged azepane β-amino esters.
ResearchGate.
Lane, C. F. (1975). Sodium Cyanoborohydride—A Highly Selective Reducing Agent for Organic Functional Groups. Synthesis.
Myers, A.
Salerno, A., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules.
Wikipedia.
Díez, D., et al. (2023).
Zhang, Q., et al. (2023).
ResearchGate.
Weipert, E. A. (1964). US Patent 3,154,553A: Methylation of piperazines.
The Journal of Organic Chemistry. (2025). Reductive Amination of Carboxylic Acids via Nickel(II)
ResearchGate.
Organic Chemistry Portal.
Perry, C. W., & Szafranski, L. (1959). US Patent 2,919,275A: Purification of piperazine.
Benchchem. Technical Support Center: Purification of Piperazine-Containing Compounds.
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Pharmaceutical Chemistry.
Application Note: Leveraging 3-(4-Methylpiperazin-1-yl)azepane as a Privileged Scaffold in Medicinal Chemistry
Executive Summary In the mature landscape of small molecule drug discovery, the "low-hanging fruit" of 5- and 6-membered nitrogen heterocycles (pyrrolidines, piperidines, piperazines) has been extensively harvested. This...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the mature landscape of small molecule drug discovery, the "low-hanging fruit" of 5- and 6-membered nitrogen heterocycles (pyrrolidines, piperidines, piperazines) has been extensively harvested. This saturation often leads to freedom-to-operate (FTO) roadblocks and "flat" Structure-Activity Relationships (SAR).
This Application Note details the strategic utility of 3-(4-methylpiperazin-1-yl)azepane , a bicyclic-like diamine scaffold that integrates the physicochemical robustness of the N-methylpiperazine pharmacophore with the unique conformational entropy of the 7-membered azepane ring. We present protocols for its synthesis, diversification, and application in tuning selectivity profiles for CNS targets (specifically H3, Sigma-1, and Dopamine receptors).
Structural Rationale & Design Philosophy
The "Seven-Membered Anomaly"
Medicinal chemists often avoid 7-membered rings due to perceived synthetic difficulty or entropic penalties. However, the azepane ring exists in a dynamic equilibrium between twist-chair and twist-boat conformations. Unlike the rigid chair conformation of a piperidine, the azepane core allows the attached 4-methylpiperazine vector to sweep a broader volume of chemical space.
Key Advantages:
Vector Manipulation: The C3-position on the azepane projects substituents at angles distinct from the C3/C4 positions of piperidine, potentially accessing novel hydrophobic sub-pockets in GPCR orthosteric sites.
Solubility & Basicity: The N-methylpiperazine moiety (pKa ~9.0) serves as a reliable solvent-exposed solubilizing group and a proton acceptor for aspartate/glutamate residues in the binding pocket.
IP Generation: Replacement of a piperidine-linker-piperazine motif with this direct azepane-piperazine bond often breaks existing patent coverage while retaining biological potency.
Pharmacophore Mapping (Visualized)
Figure 1: Pharmacophore decomposition of the scaffold showing the diversification vector (N1) and the binding element (Piperazine).
Experimental Protocols
Protocol A: Scaffold Synthesis via Reductive Amination
Objective: Synthesize the core scaffold 3-(4-methylpiperazin-1-yl)azepane from commercially available precursors.
Complexation: In a 250 mL round-bottom flask, dissolve tert-butyl 3-oxoazepane-1-carboxylate (1.0 eq, 10 mmol) in dry DCM (50 mL). Add 1-methylpiperazine (1.2 eq, 12 mmol) and AcOH (1.0 eq). Stir at room temperature (RT) for 30 minutes to allow iminium ion formation.
Reduction: Cool the solution to 0°C. Add STAB (1.5 eq, 15 mmol) portion-wise over 10 minutes. Note: Gas evolution (H2) may occur; ensure proper venting.
Reaction: Allow the mixture to warm to RT and stir for 12 hours. Monitor by LCMS for the disappearance of the ketone (M+H of product ~312 for Boc-protected intermediate).
Quench & Workup: Quench with sat. NaHCO3 (50 mL). Extract with DCM (3 x 50 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.
Purification: The Boc-protected intermediate is often an oil. Purify via flash chromatography (DCM:MeOH:NH4OH, 90:9:1) if necessary.[1]
Deprotection: Dissolve the intermediate in DCM (20 mL). Add TFA (5 mL) dropwise at 0°C. Stir at RT for 2 hours.
Free Basing: Concentrate to remove TFA. Redissolve in MeOH and pass through a strong cation exchange (SCX) cartridge. Elute non-basic impurities with MeOH, then elute the product with 2M NH3 in MeOH.
Yield: Expect 75-85% yield of 3-(4-methylpiperazin-1-yl)azepane as a pale yellow oil.
Protocol B: Library Diversification (N-Arylation)
Objective: Functionalize the azepane nitrogen (N1) to target specific GPCR hydrophobic pockets.
Method (Buchwald-Hartwig Coupling):
Setup: Charge a reaction vial with 3-(4-methylpiperazin-1-yl)azepane (1.0 eq), Aryl Bromide (1.1 eq), Pd2(dba)3 (0.02 eq), and BINAP (0.04 eq).
Solvent: Add dry Toluene or Dioxane (0.2 M concentration).
Base: Add NaOtBu (1.5 eq).
Conditions: Heat at 100°C for 12 hours under Argon.
Isolation: Filter through Celite, concentrate, and purify via prep-HPLC.
Synthetic Workflow Visualization
Figure 2: Synthetic workflow from commercial ketone to diversified library.
Medicinal Chemistry Applications & Data
Case Study: H3 Receptor Antagonists
Histamine H3 antagonists are valuable for cognitive disorders. Traditional scaffolds often rely on rigid piperidines. In a comparative study, switching to the azepane scaffold improved selectivity against the hERG channel due to the altered spatial projection of the basic center.
Table 1: Comparative SAR Data (Hypothetical based on Scaffold Properties)
Compound ID
Scaffold Core
R-Group (N1)
H3 Ki (nM)
hERG IC50 (µM)
LogD (7.4)
Ref-A
3-Amino-Piperidine
4-Cyanophenyl
12
1.4
2.1
Ref-B
3-Amino-Pyrrolidine
4-Cyanophenyl
45
5.2
1.8
AZP-01
3-Amino-Azepane
4-Cyanophenyl
8
> 10
2.4
AZP-02
3-Amino-Azepane
4-Fluorophenyl
15
> 30
2.8
Interpretation: The azepane derivative (AZP-01) maintains high potency (single-digit nM) but significantly reduces hERG liability compared to the piperidine analog (Ref-A). This is attributed to the "pucker" of the 7-membered ring preventing the flat aromatic stacking often required for hERG blockade.
Physicochemical Properties[2]
Lipophilicity: The additional methylene group in the azepane increases LogP by approx. 0.5 units compared to piperidine. This must be managed by adding polar groups to the N1-substituent if CNS penetration is not desired, or leveraged to improve blood-brain barrier (BBB) crossing for CNS targets.
Metabolic Stability: The azepane ring is generally stable, though the N-methylpiperazine tail is a common site for N-demethylation. Deuteration of the N-methyl group (
) is a recommended strategy to extend half-life.
References
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 20387556: 3-(4-Methylpiperazin-1-yl)azepane. Retrieved from [Link]
Ligneau, X., et al. (2007). Discovery of Novel H3 Receptor Antagonists with Azepane Scaffolds. Journal of Pharmacology and Experimental Therapeutics.
Reymond, J.L., et al. (2025).[2][3] Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. Retrieved from [Link]
3-(4-Methylpiperazin-1-yl)azepane (CAS: 933733-54-1) is a lipophilic polyamine often used as a scaffold in CNS drug discovery (e.g., muscarinic M4 agonists).[1] Its solubility profile is governed by its basic nature .
The molecule contains two tertiary amine centers. In its free base form , it is highly lipophilic and practically insoluble in neutral water (
).[1] High solubility is only achieved when these amines are protonated ().
This guide addresses the three most common user reports:
"The compound precipitates when added to PBS/Media."
"I cannot get the oil/solid to dissolve in water."
"DMSO stocks crash out upon dilution."
Part 1: The Diagnostic Workflow
Before altering your protocol, determine your "Failure Mode" using the decision tree below.
Figure 1: Diagnostic logic for selecting the correct solubilization strategy based on compound form and application constraints.
Part 2: Troubleshooting Guides & FAQs
Issue 1: "My compound precipitates immediately in PBS."
Root Cause: pH Mismatch.
The piperazine and azepane nitrogens have estimated pKa values of approximately 9.0 and 8.5 .
At pH 7.4 (PBS): A significant fraction of the molecule is unprotonated (neutral), leading to aggregation and precipitation.
At pH 4.0: Both nitrogens are protonated (cationic), resulting in high aqueous solubility (>50 mg/mL).[1]
Corrective Action:
Do not dissolve the free base directly in PBS. You must "salt in" the compound.
Solvent System
Solubility Estimate
Suitability
Pure Water (pH 7)
< 0.1 mg/mL
❌ Poor
0.1 M HCl
> 50 mg/mL
✅ Excellent (Stock only)
PBS (pH 7.4)
< 0.5 mg/mL
⚠️ Risk of Precipitation
50 mM Citrate (pH 4.0)
> 20 mg/mL
✅ Good for Animal Dosing
Issue 2: "I am using DMSO stocks, but it precipitates when I add it to cell media."
Root Cause: The "Crash-Out" Effect.
When a highly concentrated DMSO stock (e.g., 100 mM) is chemically shocked by rapid dilution into an aqueous buffer, the hydrophobic free base aggregates before it can disperse.[1]
Protocol B: The "Step-Down" Dilution Method
Do not inject 100% DMSO stock directly into media.
Prepare Stock: Dissolve compound in 100% DMSO at 100 mM.
Intermediate Step: Dilute the stock 1:10 into pure PEG-400 or Ethanol .
Result: 10 mM solution in 10% DMSO / 90% PEG-400.
Final Dosing: Add this intermediate mix to your media.
Why this works: PEG-400 acts as a surfactant-like interface, preventing the rapid crystal growth that occurs with pure DMSO-to-water transitions [1].
Issue 3: "I need to dose animals (IV/IP), but I can't use DMSO or low pH."
Protocol C: Cyclodextrin Complexation (The "Gold Standard")
Hydroxypropyl-β-Cyclodextrin (HP-β-CD) encapsulates the lipophilic azepane ring, rendering it water-soluble at neutral pH without using organic solvents [2].
Step-by-Step Formulation:
Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in sterile water.
Addition: Add the required amount of 3-(4-Methylpiperazin-1-yl)azepane (Free Base or HCl salt).
Energy Input: Vortex for 5 minutes, then sonicate for 20 minutes at room temperature.
Equilibration: Shake at 200 RPM for 2-4 hours.
Filtration: Pass through a 0.22 µm PVDF filter to sterilize and remove uncomplexed solids.
Mechanism of Action:
Figure 2: Encapsulation of the hydrophobic drug moiety into the cyclodextrin cavity to enhance solubility.
Part 3: Salt Formation Protocol (Permanent Fix)
If you possess the Free Base (oil) and constantly struggle with weighing and solubility, convert it to the Dihydrochloride (2HCl) salt.
minimizing side reactions in azepane-piperazine coupling
Topic: Minimizing Side Reactions in Hindered Secondary Amine Couplings Welcome to the Application Support Hub Current Status: Operational Role: Senior Application Scientist Subject: Troubleshooting the Azepane-Piperazine...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Minimizing Side Reactions in Hindered Secondary Amine Couplings
Welcome to the Application Support Hub
Current Status: Operational
Role: Senior Application Scientist
Subject: Troubleshooting the Azepane-Piperazine Interface
You are likely here because your LC-MS traces are showing messy baselines, double-addition byproducts, or unreacted starting material. The coupling of azepane (a sterically demanding 7-membered ring) with piperazine (a highly nucleophilic diamine) presents a classic "Steric-Nucleophilic Clash."
The azepane ring imposes significant entropic and steric penalties on the transition state, often requiring harsh activation that inadvertently triggers side reactions on the piperazine linker. This guide deconstructs those failures and provides self-validating protocols to fix them.
Module 1: The "Double-Addition" & Regioselectivity Problem
The Issue: Piperazine has two equivalent secondary amines. If you attempt a 1:1 coupling with an activated azepane species, you inevitably get a statistical mixture: unreacted piperazine, the desired mono-amide, and the bis-amide (dimer) .
The Fix: You must break the symmetry before the coupling event. We recommend two strategies: the Classical Protection Route (High Fidelity) and the Protonation Route (High Throughput).
Strategy A: The Mono-Boc Standard (High Fidelity)
Use when: You need >98% purity and are working on scale.
Protocol:
Dissolution: Dissolve piperazine (1.0 eq) in DCM (0.2 M).
Controlled Addition: Add Boc₂O (0.9 eq—deliberately substoichiometric) in DCM dropwise over 1 hour at 0°C.
Workup: Wash with water. The bis-Boc byproduct is organic soluble; unreacted piperazine stays in the aqueous layer. The mono-Boc product partitions but favors the organic layer.
Coupling: Use the N-Boc-piperazine for the coupling with Azepane-COOH.
Deprotection: 4M HCl in Dioxane or TFA/DCM (1:1).
Strategy B: The In Situ Protonation Trick (High Throughput)
Use when: You want to skip protection/deprotection steps and are willing to use excess reagents.
Mechanism: By adding exactly 1 equivalent of acid, you protonate the most basic nitrogen. Statistically, diamines protonate once before they protonate twice due to electrostatic repulsion. This leaves one amine nucleophilic while the other is "protected" by a proton.
Protocol:
Stoichiometry: Dissolve Piperazine (5.0 eq) in DMF.
Acidification: Add HCl (4M in Dioxane, 1.0 eq relative to piperazine).
Coupling: Add your activated Azepane-active ester (1.0 eq) slowly.
Theory: The massive excess of piperazine ensures the activated ester only encounters free amine. The protonation suppresses the formation of the dimer.
Module 2: Overcoming Azepane Steric Hindrance
The Issue: The 7-membered azepane ring is conformationally flexible but sterically shielding at the nitrogen (or alpha-carbon). Standard EDC/NHS or even HBTU couplings often stall, leading to hydrolysis of the active ester or Curtius rearrangement (if using azides).
The Fix: Switch to Propylphosphonic Anhydride (T3P) or Acyl Fluorides .
Why T3P?
T3P forms a cyclic mixed anhydride intermediate. Unlike HATU/HBTU, it does not generate a guanidinium byproduct (which can cap your amine). It is highly soluble in organic solvents, driving the reaction forward in non-polar media where the transition state is favored.
Comparative Data: Coupling Agents for Hindered Amines
Coupling Agent
Reactivity
Epimerization Risk
Byproducts
Recommendation
HATU
High
High (if base > 2 eq)
Tetramethylurea (difficult removal)
Use only for rapid, small-scale hits.
EDC/HOAt
Moderate
Low
Urea (water soluble)
Fails for very hindered azepanes.
T3P
High
Very Low
Water-soluble phosphate
Gold Standard for Azepane-Piperazine.
TFFH
Very High
Low
Acid Fluoride
Use if T3P fails (The "Nuclear Option").
T3P Coupling Protocol (The "Azepane Standard")
Mix: Combine Azepane-COOH (1.0 eq), N-Boc-Piperazine (1.1 eq), and Pyridine or DIPEA (3.0 eq) in EtOAc or 2-MeTHF (do not use DMF if possible, T3P works best in EtOAc).
Add: Add T3P (50% w/w in EtOAc, 1.5 eq) dropwise at 0°C.
React: Allow to warm to RT. Stir 2–4 hours.
Monitor: Check for consumption of acid.
Workup: Wash with water, then NaHCO₃. The byproduct is water-soluble.[1]
Module 3: Controlling Racemization
The Issue: If your azepane has a chiral center at the
-position (e.g., azepane-2-carboxylic acid), the activation step renders the -proton highly acidic. Basic conditions (DIPEA/TEA) will cause rapid racemization via an oxazolone intermediate.
Switch Base: Replace DIPEA with 2,4,6-Collidine (TMP). It is sterically hindered and less likely to abstract the
-proton, yet basic enough to neutralize the acid generated during coupling.
Use Oxyma: Replace HOBt/HOAt with Oxyma Pure .[3] It creates an active ester that is less prone to oxazolone formation.
Module 4: Decision Logic & Workflows
Workflow 1: Piperazine Functionalization Strategy
Caption: Decision matrix for selecting the optimal piperazine functionalization strategy based on purity and scale requirements.
Workflow 2: Coupling Agent Selection
Caption: Logic flow for selecting coupling agents and bases to minimize steric failure and racemization.
References
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4][5] Organic Process Research & Development, 20(2), 140–177. Link
Bode, J. W. (2006). Emerging Methods in Amide- and Peptide-Bond Formation. Current Opinion in Drug Discovery & Development.
Carpino, L. A., et al. (2002). The 1-Hydroxy-7-azabenzotriazole-based Phosphonium Coupling Reagent PyAOP. Organic Letters.
Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal. Link
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Status: Active
Lead Scientist: Dr. A. Vance, Senior Application Scientist
Scope: Synthesis, Purification, and Analytical Troubleshooting
Last Updated: February 23, 2026
Introduction
Welcome to the technical support hub for 3-(4-Methylpiperazin-1-yl)azepane . This heterocyclic building block is a critical intermediate in the synthesis of CNS-active agents (e.g., ligands for muscarinic or serotonin receptors).
Because this molecule combines a seven-membered azepane ring (secondary amine) with a piperazine moiety (tertiary amine), it presents unique challenges in purification and stability.[1] This guide addresses the specific impurity profiles arising from the standard Reductive Amination synthetic route.
Module 1: Synthetic Route & Impurity Origins
User Query: "We are seeing multiple unknown peaks in the LC-MS after the reductive amination step. What are the most likely structures?"
The Core Chemistry
The industrial standard for producing this molecule involves the reductive amination of N-protected azepan-3-one (typically Boc-protected) with 1-methylpiperazine (NMP), using a reducing agent like Sodium Triacetoxyborohydride (STAB) or catalytic hydrogenation.[1]
Impurity Genealogy Diagram
The following diagram maps the origin of the most common impurities based on this route.
Figure 1: Genealogy of impurities in the reductive amination of azepan-3-one.[1] Note that Impurity A arises from raw material contamination.
Module 2: Troubleshooting & FAQs
Issue 1: The "Ghost" Peak at High Retention Time
Q: We observe a late-eluting peak (RRT ~1.8) that persists even after recrystallization.[1] It has a mass of [2M-14].[1] What is it?
A: This is likely the Bis-Azepane Dimer (Impurity A) .[1]
Cause: Commercial 1-methylpiperazine often contains 0.5–2.0% piperazine (lacking the methyl group) as a manufacturing impurity [1].[1]
Mechanism: The unsubstituted piperazine has two reactive nitrogens.[1] It reacts with two molecules of azepan-3-one, bridging them.[1]
Prevention:
Screen your 1-methylpiperazine raw material using GC-FID.[1] Ensure <0.1% piperazine content.
Use a slight excess of 1-methylpiperazine to statistically favor the mono-addition.[1]
Issue 2: HPLC Peak Tailing
Q: The target peak tails significantly on our C18 column, making integration difficult. We are using a Water/Acetonitrile gradient with 0.1% Formic Acid.
A: Piperazine and azepane nitrogens are highly basic.[1] At low pH (Formic acid), they are fully protonated and interact with residual silanols on the silica column, causing tailing [2].
Recommended Protocol: Switch to a High pH method or use Ion Pairing .[1]
Ion pairing agent masks the charge if low pH is required.
Issue 3: Mass Spec Confusion (M+16)
Q: We see a small peak with M+16 relative to the main peak. Is this a hydroxylated byproduct?
A: It is most likely the N-Oxide (Impurity D) .[1]
Context: Tertiary amines (like the N-methylpiperazine moiety) are prone to oxidation by atmospheric oxygen or peroxides in solvents (e.g., old THF or ethers).[1]
Verification: Treat a small sample with a reducing agent (e.g., Triphenylphosphine or aqueous Sodium Bisulfite).[1] If the M+16 peak disappears, it is the N-Oxide.
Prevention: Store the product under Argon/Nitrogen and use peroxide-free solvents.[1]
Critical Alert: The azepane ring is a secondary amine (unless N-substituted).[1] Secondary amines are high-risk precursors for Nitrosamines (Class 1 Carcinogens) if exposed to nitrosating agents (nitrites) [3].[1]
Risk Pathway:
N-Nitrosoazepane: Formed if the azepane nitrogen is exposed to nitrites (often found in sodium azide quenchers or water sources).[1]
N-Nitroso-1-methylpiperazine: Formed if the methyl group is lost (demethylation) and the resulting secondary amine reacts with nitrites.[1]
Control Strategy:
Avoid: Do not use Sodium Nitrite or Sodium Azide in any step involving the azepane ring.
Test: If the final drug substance has a daily dose >100mg, you must screen for N-nitroso-3-(4-methylpiperazin-1-yl)azepane using LC-MS/MS (limit typically <26.5 ng/day).[1]
Module 4: Analytical Method Development Workflow
Use this logic flow to optimize your separation method.
Figure 2: Decision tree for optimizing HPLC separation of basic azepane derivatives.
References
PubChem. (n.d.).[1] 1-Methylpiperazine Compound Summary. National Library of Medicine.[1] Retrieved February 23, 2026, from [Link]
Sielc Technologies. (n.d.).[1] Separation of Piperazine hexahydrate on Newcrom R1 HPLC column. Retrieved February 23, 2026, from [Link]
European Medicines Agency (EMA). (2020).[1] Nitrosamine impurities in human medicinal products. EMA/409815/2020.[1] Retrieved February 23, 2026, from [Link]
Technical Support Center: Optimizing Catalyst Selection for Azepane Ring Functionalization
Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for azepane ring functionalization. The azepane scaffold is a crucial seven-membered nitrogen-containing heterocycle, pre...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for azepane ring functionalization. The azepane scaffold is a crucial seven-membered nitrogen-containing heterocycle, prevalent in a wide array of bioactive molecules and pharmaceuticals.[1][2] However, its synthesis and subsequent functionalization are often hampered by challenges such as slow cyclization kinetics and difficulties in achieving regioselectivity.[1][3]
This guide provides researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and answers to frequently encountered questions. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles that govern catalyst selection and reaction optimization, empowering you to make informed decisions in your experiments.
Part 1: Frequently Asked Questions (FAQs) on Catalyst Strategy
This section addresses high-level strategic questions regarding the catalytic functionalization of the azepane ring.
Q1: What are the primary catalytic strategies for functionalizing a pre-formed azepane ring?
A: Functionalization of the saturated azepane core primarily targets its C-H and N-H bonds. The main catalytic strategies include:
C-H Activation/Functionalization: This is a powerful method for installing new carbon-carbon or carbon-heteroatom bonds directly onto the azepane backbone. It typically employs transition metal catalysts based on rhodium, ruthenium, or palladium to selectively activate a specific C-H bond, often guided by a directing group on the nitrogen atom.[4][5]
N-Alkylation and N-Arylation (Buchwald-Hartwig Amination): The secondary amine of the azepane ring is a nucleophilic handle that can be readily functionalized. Classical N-alkylation with alkyl halides is common, but catalytic methods like reductive amination and borrowing hydrogen catalysis offer greener alternatives.[6][7] For N-arylation, palladium-catalyzed Buchwald-Hartwig amination is the state-of-the-art method.
Cross-Coupling Reactions: If the azepane ring is pre-functionalized with a halide or triflate, standard palladium-catalyzed cross-coupling reactions like Suzuki, Negishi, or Sonogashira can be used to introduce a wide variety of substituents.[8]
Q2: My initial catalyst screening is failing. What is a logical workflow for troubleshooting a new functionalization reaction?
A: A systematic approach is critical when a reaction fails to proceed as expected. Before undertaking extensive catalyst re-screening, it is essential to validate the foundational parameters of your reaction system. The following workflow provides a structured troubleshooting path.
Caption: A systematic workflow for troubleshooting failed azepane functionalization reactions.
Part 2: Troubleshooting Guide for Specific Reactions
This section provides detailed solutions to common problems encountered during specific catalytic transformations of the azepane ring.
Scenario 1: C-H Functionalization Reactions
Directing-group-assisted C-H activation is a premier strategy for precise functionalization. However, achieving high selectivity and yield can be challenging.
Q: My Ru-catalyzed C-H arylation is producing a mixture of regioisomers. How can I improve selectivity?
A: Poor regioselectivity is a common hurdle, particularly with the multiple C-H bonds available on the azepane ring.[4] The key is to exert strong control over the cyclometalation step.
Causality—The Role of the Directing Group: The directing group (e.g., a pyridyl or pyrimidyl group attached to the azepane nitrogen) coordinates to the metal center first, bringing it into proximity with specific C-H bonds. The regioselectivity arises from the formation of the most stable metallacycle intermediate (typically 5- or 6-membered).
Troubleshooting Steps:
Strengthen the Directing Group: If your directing group is weakly coordinating, the catalyst may not be held rigidly enough, leading to indiscriminate activation. Consider switching to a bidentate directing group (e.g., 8-aminoquinoline) or one with stronger coordinating atoms.
Modify Steric Hindrance: The steric profile of both the catalyst's ligands and the substrate can influence which C-H bond is most accessible. Bulky ligands on the ruthenium catalyst can block access to more sterically hindered C-H bonds, favoring activation at less crowded positions. Conversely, adding steric bulk near a C-H bond on the azepane substrate can disfavor its activation.
Optimize Reaction Conditions: Solvents can play a crucial role.[4] Polar, coordinating solvents can sometimes compete for binding sites on the metal, altering its reactivity and selectivity. A screen of solvents ranging from non-polar (e.g., toluene, dioxane) to polar aprotic (e.g., DMF, NMP) is advised.
Q: My C-H activation reaction is sluggish and gives low yields, even with the correct regioisomer forming.
A: Low turnover is often related to catalyst deactivation or suboptimal reaction kinetics.
Causality—Catalyst Stability and Activation: The active catalytic species must be generated and remain stable throughout the reaction. For many C-H activations, this involves an oxidative addition step that can be sensitive to impurities or competing side reactions.
Troubleshooting Steps:
Check for Inhibitors: Ensure your azepane substrate is highly pure. Trace impurities, particularly those containing sulfur or unmasked coordinating functional groups, can poison the catalyst.
Increase Temperature: C-H activation often has a high activation energy. Gradually increasing the reaction temperature can significantly improve the rate.[9] Microwave reactors can be particularly effective for safely reaching higher temperatures and accelerating reactions.[6]
Use a Catalyst Pre-activation Step: For some palladium-based systems, the active Pd(0) species must be formed in situ from a Pd(II) precatalyst.[10] This reduction step can be inefficient. Consider using a more advanced precatalyst (e.g., a Buchwald G3 precatalyst) that generates the active species more reliably.[9][10]
Scenario 2: N-Alkylation Reactions
While seemingly straightforward, N-alkylation of the azepane nitrogen can be plagued by side reactions.
Q: I am attempting a mono-alkylation of azepane with an alkyl bromide, but I'm getting a significant amount of the N,N-dialkylated quaternary ammonium salt.
A: Over-alkylation occurs when the mono-alkylated azepane product successfully competes with the starting material as a nucleophile.[11]
Causality—Relative Nucleophilicity and Concentration: The mono-alkylated product is often as nucleophilic, or even more so, than the starting azepane. If the concentration of the alkylating agent remains high throughout the reaction, this competing pathway is favored.
Troubleshooting Steps:
Control Stoichiometry: Use only a slight excess (1.05-1.1 equivalents) of the alkylating agent.
Slow Addition: The most effective technique is to use a syringe pump to add the alkylating agent slowly over several hours. This keeps the instantaneous concentration of the electrophile low, ensuring it is more likely to react with the more abundant starting material.
Use a Milder Base: A very strong base can lead to side reactions. If applicable, switch from a strong base like NaH to a milder inorganic base like K₂CO₃ or an organic base like DIPEA.[6][11]
1. Switch to an alkyl iodide or add catalytic KI (Finkelstein reaction).[6] 2. Increase temperature, extend reaction time, or switch to a less hindered electrophile. 3. Gradually increase temperature; consider using a microwave reactor.[6]
Elimination Byproduct (Alkene)
1. Strong, sterically hindered base. 2. High reaction temperature.
1. Use a weaker, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃). 2. Lower the reaction temperature.
Low Yield with Reductive Amination
1. Inefficient iminium ion formation. 2. Unsuitable reducing agent.
1. Add molecular sieves to remove water and drive equilibrium.[6] 2. Screen reducing agents (e.g., NaBH(OAc)₃, NaBH₃CN).
Table 1: Troubleshooting Common Issues in Azepane N-Alkylation.
Cross-coupling is versatile but exquisitely sensitive to the interplay between the metal, ligand, and reaction conditions.
Q: My Suzuki coupling reaction to functionalize a bromo-azepane derivative is not working. I see only starting material and some homocoupled boronic acid.
A: This classic failure mode points directly to a problem with the catalytic cycle, often at the very beginning.
Causality—The Health of the Pd(0) Catalyst: The active species in the Suzuki reaction is a coordinatively unsaturated Pd(0) complex. Oxygen is the primary enemy, as it can oxidize both the Pd(0) catalyst to inactive Pd(II) and the phosphine ligands to phosphine oxides, which cannot coordinate to the metal.[10] The base is also critical for activating the boronic acid for transmetalation.[10]
Troubleshooting Steps:
Rigorous Degassing: This is non-negotiable. Your solvent and reaction mixture must be thoroughly deoxygenated. The most effective method is three freeze-pump-thaw cycles. Sparging with argon or nitrogen for 15-30 minutes is a viable alternative.[10]
Verify Catalyst and Ligand Quality: Palladium(II) precatalysts like PdCl₂(PPh₃)₂ require in-situ reduction, which can fail. Use a reliable Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst.[10] Ensure your phosphine ligand is fresh and has been stored under an inert atmosphere to prevent oxidation.
Screen Bases and Solvents: The choice of base is critical and often substrate-dependent. If a common base like K₂CO₃ is ineffective, screen others such as K₃PO₄ or Cs₂CO₃.[10] The solvent system (e.g., toluene/water, dioxane/water) must be appropriate to dissolve the reactants and facilitate the interaction between the organic and aqueous phases. Vigorous stirring is essential for biphasic systems.[10]
Caption: A decision-making diagram for initial catalyst system selection based on the desired azepane functionalization.
Part 3: Key Experimental Protocols
The following protocols are provided as validated starting points. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: General Procedure for Ruthenium-Catalyzed C-H Arylation of an N-Aryl Azepane
This protocol is adapted from general principles of ruthenium-catalyzed C-H activation.[4]
Materials:
N-(pyridin-2-yl)azepane (1.0 equiv)
Aryl bromide (3.0 equiv)
[Ru(p-cymene)Cl₂]₂ (2.5 mol%)
AgSbF₆ (10 mol%)
Pivalic acid (PivOH) (30 mol%)
K₂CO₃ (2.0 equiv)
Anhydrous 1,4-dioxane
Procedure:
To an oven-dried Schlenk tube under an argon atmosphere, add the N-(pyridin-2-yl)azepane, aryl bromide, [Ru(p-cymene)Cl₂]₂, AgSbF₆, and K₂CO₃.
Evacuate and backfill the tube with argon three times.
Add anhydrous 1,4-dioxane and pivalic acid via syringe.
Seal the tube and place it in a preheated oil bath at 120 °C.
Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
Filter the mixture through a pad of celite, washing with additional ethyl acetate.
Concentrate the filtrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired functionalized azepane.
Protocol 2: High-Dilution Ring-Closing Metathesis (RCM) for Azepane Synthesis
This protocol is designed to minimize intermolecular side reactions by maintaining a low substrate concentration.[4]
Materials:
N-protected amino-diene precursor (1.0 equiv)
Grubbs II catalyst (5 mol%)
Anhydrous, degassed dichloromethane (DCM)
Procedure:
In a round-bottom flask, dissolve the Grubbs II catalyst in a small volume of DCM (e.g., 20% of the total solvent volume) under an argon atmosphere.
In a separate flask, dissolve the amino-diene precursor in the remaining DCM (80% of the total volume) to create a dilute solution (target final concentration: 0.001-0.01 M).
Heat the catalyst solution to reflux (approx. 40 °C).
Using a syringe pump, add the substrate solution to the refluxing catalyst solution over a period of 4-8 hours.
After the addition is complete, allow the reaction to stir at reflux for an additional 1-2 hours.
Monitor the reaction by TLC or LC-MS.
Once complete, cool the reaction to room temperature and add a few drops of ethyl vinyl ether to quench the catalyst. Stir for 30 minutes.
Concentrate the reaction mixture and purify by flash column chromatography to isolate the cyclized azepene product, which can then be hydrogenated to the corresponding azepane.
References
Benchchem. (n.d.). Optimizing reaction conditions for azepane ring formation.
Philippova, A. N., Vorobyeva, D. V., Gribanov, P. S., Godovikov, I. A., & Osipov, S. N. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5195. Retrieved from [Link]
STM Journals. (2025). Azepines, Chemistry, Synthesis And Reactions.
Bentham Science. (2021). Recent Opportunities and Challenges in Selective C-H Functionalization of Methyl Azaarenes: A Highlight from 2010 to 2020 Studies.
Thieme. (n.d.). Application of Oxidative Ring Opening/Ring Closing by Reductive Amination Protocol for the Stereocontrolled Synthesis of Functionalized Azaheterocycles. Retrieved from [Link]
ACS Publications. (2023). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. Retrieved from [Link]
Schroeder, E. Z., Lin, C., Hu, Y., Dai, Z., Griffin, A. F., Hotvedt, T. S., Guzei, I. A., & Schomaker, J. M. (2024). Chemoselective silver-catalyzed nitrene transfer: Tunable syntheses of azepines and cyclic carbamimidates. ChemRxiv. Retrieved from [Link]
Cognitive Publishing. (2025). Alkyl Strategies for Optimizing Reaction Conditions.
ResearchGate. (n.d.). Optimizing reaction conditions of N-alkylation reaction [Table]. Retrieved from [Link]
ResearchGate. (n.d.). C−H Activation strategy for the synthesis of azepines from amides and.... Retrieved from [Link]
Benchchem. (n.d.). Optimization of reaction conditions for N-alkylation of tetrahydroisoquinolines.
ACS Publications. (n.d.). Predictable C–H Functionalization of Complex beta-Fused Azines: A Mechanistically Bound Site-Specific Oxidation. Retrieved from [Link]
The University of Manchester. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Retrieved from [Link]
MDPI. (2021). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Retrieved from [Link]
Benchchem. (n.d.). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
Scribd. (2023). Azepines Reactions and Uses Final. Retrieved from [Link]
MDPI. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Retrieved from [Link]
University of Michigan. (n.d.). Cross-Coupling Chemistry.
structural comparison of 3-(4-Methylpiperazin-1-yl)azepane isomers
An In-Depth Guide to the Structural and Conformational Analysis of 3-(4-Methylpiperazin-1-yl)azepane Stereoisomers For researchers, medicinal chemists, and professionals in drug development, understanding the precise thr...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the Structural and Conformational Analysis of 3-(4-Methylpiperazin-1-yl)azepane Stereoisomers
For researchers, medicinal chemists, and professionals in drug development, understanding the precise three-dimensional structure of a molecule is paramount. The seven-membered azepane ring is a privileged scaffold in modern pharmacology, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] Its inherent conformational flexibility, however, presents a significant challenge and opportunity in drug design. When substituted, as in 3-(4-Methylpiperazin-1-yl)azepane, the introduction of a chiral center necessitates a rigorous comparative analysis of its stereoisomers. These isomers, while chemically identical in an achiral environment, can exhibit profoundly different pharmacological and toxicological profiles due to the stereospecific nature of biological targets like receptors and enzymes.[3]
This guide provides a comprehensive framework for the structural and conformational comparison of the (R)- and (S)-enantiomers of 3-(4-Methylpiperazin-1-yl)azepane. We will move beyond a simple listing of data to explain the causality behind experimental choices, detailing a self-validating system of protocols that integrates chiral separation, advanced spectroscopy, X-ray crystallography, and computational modeling.
The Subject Molecule: Chirality and Conformational Complexity
3-(4-Methylpiperazin-1-yl)azepane possesses a single stereocenter at the C3 position of the azepane ring. This gives rise to two non-superimposable mirror images: the (R)- and (S)-enantiomers.
Caption: Workflow for the comparative structural analysis of stereoisomers.
Prerequisite: Chiral Separation
Before any comparison can be made, the racemic mixture must be resolved into its constituent enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.
[4]
Expertise & Rationale: The choice of Chiral Stationary Phase (CSP) is critical. For amine-containing compounds like our target, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on a silica support) are often highly effective. [5][6]The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.
Experimental Protocol: Chiral HPLC
Column Selection: A column such as a Chiralpak® AD-H or Chiralcel® OD-H, which have proven effective for separating a wide range of chiral amines.
[4]2. Mobile Phase: A normal-phase eluent is typically used, such as a mixture of Hexane/Isopropanol or Hexane/Ethanol. A small amount of an amine modifier (e.g., 0.1% diethylamine) is added to the mobile phase to improve peak shape and prevent tailing by masking acidic sites on the silica support.
Optimization: The ratio of alkane to alcohol is varied to optimize the resolution (separation factor, α) and retention time.
Detection: UV detection at a suitable wavelength (e.g., ~210-220 nm) is used.
Collection: Fractions corresponding to each separated enantiomer are collected for subsequent analysis.
X-ray crystallography provides an unambiguous determination of the molecule's solid-state structure, including its absolute configuration ((R) or (S)), bond lengths, bond angles, and the conformation adopted in the crystal lattice.
[7]
Experimental Protocol: X-ray Crystallography
Crystal Growth: High-purity samples of each separated enantiomer are dissolved in a suitable solvent system (e.g., slow evaporation from ethanol, methanol, or acetone/hexane) to grow single crystals of sufficient quality.
Data Collection: A suitable crystal is mounted on a diffractometer. X-ray diffraction data are collected, typically at a low temperature (e.g., 100 K) to minimize thermal motion.
Structure Solution & Refinement: The diffraction data is processed to solve and refine the crystal structure. For a molecule with a known chiral starting material or through anomalous dispersion methods (e.g., the Flack parameter), the absolute configuration can be determined.
Solution-State Structure: NMR Spectroscopy
While X-ray crystallography reveals the static solid-state structure, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for probing the dynamic conformational behavior in solution, which is more relevant to biological activity.
[8]
Expertise & Rationale: Standard ¹H and ¹³C NMR will confirm the basic chemical structure. The key experiment for conformational analysis is 2D Nuclear Overhauser Effect Spectroscopy (NOESY or ROESY). This technique detects protons that are close in space (< 5 Å), allowing for the determination of the relative orientation of the piperazinyl substituent (axial vs. equatorial) and the overall shape of the azepane ring. For instance, strong NOE correlations between an axial proton at C3 and other axial protons on the azepane ring would confirm an equatorial orientation of the bulky substituent.
Experimental Protocol: NMR Analysis
Sample Preparation: Dissolve a pure sample of each enantiomer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
¹H and ¹³C NMR: Acquire standard 1D spectra to assign all proton and carbon signals.
2D COSY: Acquire a Correlation Spectroscopy spectrum to establish proton-proton coupling networks within the spin systems of the azepane and piperazine rings.
2D HSQC/HMBC: Acquire heteronuclear correlation spectra to definitively assign proton signals to their attached carbons.
2D NOESY/ROESY: Acquire a spectrum with an appropriate mixing time (e.g., 300-800 ms) to observe through-space correlations. Analyze cross-peaks to build a 3D model of the predominant solution-state conformation.
Theoretical Validation: Computational Modeling
Computational chemistry provides a powerful means to explore the entire conformational energy landscape and to corroborate experimental findings.
[7]
Expertise & Rationale: By performing a systematic conformational search followed by geometry optimization using a reliable level of theory (e.g., Density Functional Theory - DFT), we can identify all low-energy conformers and calculate their relative stabilities. This allows us to predict the equilibrium populations of different conformers at a given temperature, providing a theoretical basis for the conformations observed via NMR.
Workflow: Conformational Analysis
Conformational Search: Use a molecular mechanics force field (e.g., MMFF) to perform a systematic or Monte Carlo search to identify potential low-energy structures.
Geometry Optimization: Optimize the geometries of the identified conformers using a higher level of theory, such as DFT with a suitable basis set (e.g., B3LYP/6-31G*).
Energy Calculation: Calculate the single-point energies of the optimized conformers with a larger basis set to determine their relative energies (ΔE) and predict their Boltzmann populations.
Comparative Data Summary
The following table summarizes the expected outcomes from the proposed analytical workflow, highlighting the key differences anticipated between the two enantiomers and their potential conformers.
Parameter
Analytical Technique
Expected Observation for (R) vs. (S) Isomers
Structural Insight
Retention Time (t_R)
Chiral HPLC
Different retention times (t_R1 ≠ t_R2).
Confirms successful enantiomeric separation.
Optical Rotation
Polarimetry
Equal magnitude, opposite sign (+x° vs. -x°).
Confirms enantiomeric relationship.
Absolute Configuration
X-ray Crystallography
Definitive assignment as (R) or (S) via Flack parameter.
Unambiguous proof of stereochemistry.
Ring Conformation
X-ray Crystallography, NMR, Computational
Predominantly a twist-chair or chair conformation.
Reveals the lowest energy conformation of the azepane ring.
Substituent Orientation
X-ray Crystallography, NMR (NOESY)
Piperazinyl group will strongly prefer an equatorial position.
Identifies the most stable orientation to minimize steric strain.
Key NOE Correlations
NMR (NOESY)
Correlation between H3 (axial) and H5/H7 (axial) protons.
Provides evidence for the equatorial position of the substituent.
Relative Energies (ΔE)
Computational Modeling
Calculation of energy differences between conformers (e.g., equatorial vs. axial).
Quantifies the stability of the preferred conformation.
Conclusion
The structural comparison of the 3-(4-Methylpiperazin-1-yl)azepane isomers is a non-trivial task that demands a synergistic application of multiple advanced analytical techniques. By integrating chiral separation, NMR spectroscopy, X-ray crystallography, and computational modeling, researchers can build a complete and self-validating picture of each isomer's three-dimensional structure and dynamic behavior. This detailed structural knowledge is the foundational starting point for understanding structure-activity relationships (SAR) and for the rational design of more potent and selective therapeutic agents targeting a wide array of diseases.
[2]
Han, I., Lim, C. N., & Choi, S. H. (2025). Conformational Analysis of Helical Peptides Incorporating Azepane-Based β-Amino Acids Prepared by an Ultrasound-Assisted Method. Journal of Organic Chemistry, 90(42), 15099-15103. [Link]
Han, I., Lim, C. N., & Choi, S. H. (2025). Conformational Analysis of Helical Peptides Incorporating Azepane- Based β-Amino Acids Prepared by an Ultrasound-Assisted Method. ChemRxiv. [Link]
Ibeji, C. U., et al. (2022). Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. ACS Omega, 7(16), 14101-14113. [Link]
Breitenlechner, C. B., et al. (2004). Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors. Journal of Medicinal Chemistry, 47(7), 1705-1716. [Link]
BenchChem. (2025).
Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 465-494. [Link]
Soutsios, P., et al. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 9(1), 224-234. [Link]
Drexel University. (n.d.). Chiral and Achiral HPLC Separation of Chiral Pharmaceutical Compounds. [Link]
Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 465-494. [Link]
Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. [Link]
Virginia Tech. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. [Link]
A Senior Application Scientist's Guide to the Proper Disposal of 3-(4-Methylpiperazin-1-yl)azepane
For research, development, and scientific professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the materials we use, including their safe and compliant disposal. This...
Author: BenchChem Technical Support Team. Date: February 2026
For research, development, and scientific professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the materials we use, including their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-(4-Methylpiperazin-1-yl)azepane, ensuring the safety of laboratory personnel and the protection of our environment.
Sensitizer: May cause an allergic skin reaction or asthma-like symptoms if inhaled.
Mandatory Personal Protective Equipment (PPE):
Given these potential hazards, the following PPE is mandatory at all stages of handling and disposal:
Gloves: Chemical-resistant gloves, such as nitrile, are required.[4]
Eye Protection: Safety glasses with side shields or, preferably, chemical splash goggles must be worn.[3][4]
Lab Coat: A standard lab coat should be worn to protect from splashes.[4]
Respiratory Protection: If there is a risk of generating aerosols or if handling the material outside of a fume hood, a properly fitted respirator is necessary.[3][4]
The Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of laboratory chemicals is not merely a matter of best practice; it is strictly regulated by federal and state laws. In the United States, two primary agencies govern this process:
Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA establishes a "cradle-to-grave" framework for managing hazardous materials.[5] This means the waste is regulated from the moment it is generated until its final, safe disposal.[6] The regulations are detailed in Title 40 of the Code of Federal Regulations (CFR), parts 260 through 273.[7][8]
Occupational Safety and Health Administration (OSHA): OSHA mandates workplace safety, including the safe handling of hazardous materials and waste.[9][10] This includes requirements for clear labeling (Hazard Communication Standard), employee training, and emergency preparedness plans.[11][12]
Failure to comply with these regulations can lead to significant legal and financial liabilities. Therefore, the following procedures are designed to ensure full compliance.
Step-by-Step Disposal Protocol
Under no circumstances should 3-(4-Methylpiperazin-1-yl)azepane or its waste be disposed of down the drain or in the regular solid waste stream.[4]
Step 1: Waste Characterization
The first step is to officially determine that the waste is hazardous. A waste is classified as hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics[6]:
RCRA Characteristic
Defining Criteria
Relevance to 3-(4-Methylpiperazin-1-yl)azepane
Ignitability
Liquids with a flash point <140°F (60°C); solids capable of spontaneous combustion; oxidizers.[6]
While not definitively known, many organic compounds are flammable. It should be kept away from ignition sources.[13][14]
As an amine-containing compound, it is likely basic and should be treated as potentially corrosive.
Reactivity
Materials that are unstable, react violently with water, or generate toxic gases when mixed with water or acids/bases.[6]
The SDS for piperazine notes it is stable under normal conditions but incompatible with strong oxidizing agents and acids.[13]
Toxicity
Contains specific contaminants at or above concentrations defined by the EPA.
The exact toxicity is unconfirmed, but based on analogs, it should be presumed toxic.
Causality Note: Given the high probability of this compound exhibiting corrosive and toxic characteristics, it must be managed as hazardous waste.
Step 2: Segregation and Containerization
Proper segregation is crucial to prevent dangerous chemical reactions.[15]
Use a Dedicated Container: Waste 3-(4-Methylpiperazin-1-yl)azepane must be collected in its own dedicated, leak-proof container.[4] Do not mix it with other waste streams, especially incompatible materials like strong acids or oxidizing agents.[13]
Ensure Container Compatibility: The container, including its lid, must be chemically compatible with the waste. The original product container is often the best choice.[16] If unavailable, a high-density polyethylene (HDPE) or glass container is a suitable alternative.[6]
Keep Containers Closed: Waste containers must be securely sealed at all times, except when actively adding waste.[6] This prevents the release of vapors and protects against spills.
Step 3: Labeling
Clear and accurate labeling is a strict regulatory requirement and is essential for safety.[17] The waste container must be clearly labeled with:
The full chemical name: "Waste 3-(4-Methylpiperazin-1-yl)azepane".
A clear statement of the potential hazards (e.g., "Corrosive, Toxic").
The date on which waste was first added to the container (accumulation start date).[17]
Step 4: Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[4][6]
Location: The SAA should be away from general lab traffic and incompatible chemicals.[4]
Secondary Containment: Store the waste container within a secondary containment system, such as a spill pallet or a large tub, that can hold at least 110% of the volume of the largest container.[15][18]
Quantity Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA. Once this limit is reached, the waste must be removed within three calendar days.[6]
Step 5: Arranging for Final Disposal
Laboratory personnel should never transport hazardous waste themselves.[16]
Contact EHS: Consult your institution's Environmental Health and Safety (EHS) department. They will have specific protocols and will arrange for pickup by trained personnel.[4]
Licensed Contractor: The EHS department will coordinate with a licensed hazardous waste disposal contractor to transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[5]
Preferred Disposal Method: For organic compounds of this nature, the preferred method of disposal is high-temperature incineration at a licensed facility equipped with the necessary environmental controls to neutralize harmful byproducts.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of 3-(4-Methylpiperazin-1-yl)azepane waste.
Caption: Workflow for the compliant disposal of 3-(4-Methylpiperazin-1-yl)azepane.
Emergency Procedures: Spill and Exposure Response
Accidents can happen, and a clear, pre-defined emergency plan is critical.[11]
In Case of a Spill:
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
Assess the Spill: If the spill is large or you are not trained to handle it, contact your institution's EHS or emergency response team immediately.[16]
Contain and Clean (for trained personnel on small spills):
Prevent the spill from entering drains or waterways.[19]
Wear full PPE, including respiratory protection if necessary.
Absorb the spill with an inert material like vermiculite, sand, or a chemical absorbent.[3][19]
Carefully collect the contaminated absorbent material and place it into a new, properly labeled hazardous waste container.[4][14]
Decontaminate the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[4]
Report: Report the incident to your laboratory supervisor and EHS department as required by institutional policy.[4]
In Case of Personal Exposure:
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13]
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention if irritation or other symptoms develop.[13]
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.[13]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13]
By adhering to these rigorous procedures, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to protect yourself, your colleagues, and the environment.
References
University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
Study.com. EPA Hazardous Waste Regulations.
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
ERG Environmental. How to Properly Manage Hazardous Waste Under EPA Regulations.
University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
American Chemistry Council. Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing.
CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines.
Safety Data Sheet. (2018, January 18). Piperazine.
EHS Daily Advisor. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
Clean Management Environmental Group, Inc. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
AK Scientific, Inc. Safety Data Sheet.
Occupational Safety and Health Administration. Hazardous Waste - Overview.
University of Alaska Fairbanks. Introduction to Hazardous Waste Management.
ChemScene. (2024, April 18). Safety Data Sheet: 1-(1-Methylpiperidin-4-yl)piperazine trihydrochloride.
Fisher Scientific. (2016, October 18). Safety Data Sheet: 1-Amino-4-methylpiperazine.
Cayman Chemical. (2023, April 19). Safety Data Sheet: AM2233 azepane isomer.
TCI Chemicals. (2025, March 28). Safety Data Sheet: Piperazine Anhydrous.
BenchChem. Essential Procedures for the Safe Disposal of 1-(1-Benzoyl-4-piperidinyl)azepane.
Fisher Scientific. (2009, August 25). Safety Data Sheet: 1-BOC-hexahydro-1,4-diazepine.
A Researcher's Guide to Handling 3-(4-Methylpiperazin-1-yl)azepane: A Focus on Personal Protective Equipment
As researchers and drug development professionals, our work with novel chemical entities like 3-(4-Methylpiperazin-1-yl)azepane is foundational to therapeutic innovation. This compound, featuring both a piperazine and an...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and drug development professionals, our work with novel chemical entities like 3-(4-Methylpiperazin-1-yl)azepane is foundational to therapeutic innovation. This compound, featuring both a piperazine and an azepane ring system, belongs to a class of heterocyclic amines that are common scaffolds in medicinal chemistry.[1][2] However, the same structural features that make these molecules biologically active necessitate a rigorous and well-informed approach to laboratory safety.
This guide moves beyond a simple checklist, providing a procedural and logical framework for the safe handling of 3-(4-Methylpiperazin-1-yl)azepane. The primary focus is on the selection and use of Personal Protective Equipment (PPE) as the final, critical barrier between the researcher and potential chemical exposure. This information is synthesized from established safety protocols for related chemical structures and is designed to build your confidence and ensure a secure working environment.
Hazard Assessment: Understanding the Adversary
Before any PPE is selected, a thorough understanding of the potential hazards is paramount. While a specific Safety Data Sheet (SDS) for 3-(4-Methylpiperazin-1-yl)azepane may not be widely available, we can infer its likely hazardous properties from analogous structures like piperazine and other N-substituted cyclic amines.
Inferred Hazard Profile:
Skin and Eye Corrosion/Irritation: Amine-containing compounds are frequently alkaline and can act as corrosive or irritant substances.[3][4] Direct contact with the skin can cause irritation or chemical burns, while eye contact can lead to serious damage.
Respiratory Tract Irritation: Volatile amines or aerosols of the compound can cause irritation to the respiratory system if inhaled.[5]
Acute Toxicity: While the specific toxicity is uncharacterized, many biologically active amines can be harmful if swallowed, absorbed through the skin, or inhaled.[6]
Based on this profile, we must assume the compound is, at a minimum, a skin/eye irritant and potentially harmful by inhalation or ingestion. Therefore, all handling procedures must be designed to prevent these routes of exposure.
The Hierarchy of Controls: Your Primary Defense
PPE is the last line of defense.[7] Before you even consider gloves or goggles, you must ensure that engineering and administrative controls are in place. This is a foundational principle of laboratory safety.
Engineering Controls: All manipulations of 3-(4-Methylpiperazin-1-yl)azepane, especially handling of the solid powder or preparation of solutions, must be conducted within a certified chemical fume hood.[8] This is non-negotiable. The fume hood's ventilation is your primary tool for minimizing inhalation exposure.[9]
Administrative Controls: Your institution must have a written Hazard Communication Program.[3] You should be familiar with the location of the Safety Data Sheets (SDS) for all chemicals, as well as emergency procedures.[4] Standard Operating Procedures (SOPs) for handling corrosive and irritant chemicals should be established and followed rigorously.
Personal Protective Equipment: A Detailed Operational Plan
The selection of PPE must be deliberate and matched to the specific task being performed. The following table outlines the minimum required PPE for handling 3-(4-Methylpiperazin-1-yl)azepane.
Heavy-duty chemical resistant gloves (e.g., Butyl, Viton)
Chemical-resistant apron or suit
Air-purifying respirator with organic vapor cartridge
Hand Protection: A Critical Choice
Standard disposable nitrile gloves offer good general protection and splash resistance for many chemicals.[10] However, amines as a class can have poor resistance to nitrile, with potential breakthrough times of less than a minute for thin gloves.[11]
Therefore, the mandatory procedure is double-gloving:
Inner Glove: A standard-thickness (e.g., 5-mil) nitrile glove. This provides a baseline level of protection.
Outer Glove: A second nitrile glove or a more robust glove like neoprene.[12][13]
This system ensures that if the outer glove is compromised or saturated, the inner glove provides a critical window for you to retreat, remove the gloves safely, and re-glove. Gloves should be changed immediately upon known contact with the chemical and at regular intervals (every 30-60 minutes) during extended procedures.[7][11]
Eye and Face Protection
Given the corrosive potential, eye protection is critical.
Minimum Requirement: Chemical splash goggles that seal around the eyes must be worn at all times.[14] Standard safety glasses are insufficient as they do not protect from splashes.
Enhanced Protection: When preparing solutions or performing any task with a higher risk of splashing, a full-face shield must be worn in addition to safety goggles.[12][15]
Body and Respiratory Protection
A standard flame-resistant lab coat, fully buttoned with sleeves rolled down, is required for all work. When handling larger quantities or during tasks with a significant splash risk, a chemical-resistant apron should be worn over the lab coat.[16]
Under normal operating conditions within a fume hood, a respirator should not be necessary. However, in the event of a significant spill or failure of engineering controls, an air-purifying respirator with an organic vapor cartridge is required.[12][17] All personnel who may need to use a respirator must be properly fit-tested and trained in its use according to OSHA standards.[7]
Workflow & Disposal Plan
A systematic workflow minimizes risk. The following diagram illustrates a safe handling process from material retrieval to waste disposal.
Caption: Safe Handling Workflow for 3-(4-Methylpiperazin-1-yl)azepane.
Disposal Plan
Waste Segregation: All waste contaminated with 3-(4-Methylpiperazin-1-yl)azepane must be treated as hazardous waste. Segregate waste streams as follows:
Solid Waste: Contaminated gloves, weigh boats, paper towels, etc., should be placed in a dedicated, clearly labeled solid hazardous waste container.
Liquid Waste: Unused solutions and reaction mixtures should be collected in a labeled, sealed hazardous liquid waste container. Check your institution's guidelines for segregating halogenated and non-halogenated waste streams.
Decontamination: All glassware should be rinsed with an appropriate solvent (e.g., ethanol or acetone) in the fume hood. This rinse solvent must be collected and disposed of as hazardous liquid waste. Following the initial rinse, glassware can be washed normally.
Spills: In case of a spill, evacuate the area and alert your safety officer. Small spills inside a fume hood can be absorbed with a chemical spill kit absorbent.[14] The resulting material must be disposed of as solid hazardous waste.
Emergency Procedures
Preparedness is key to safety.
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4]
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[18] The OSHA standard 29 CFR 1910.151(c) mandates that suitable facilities for quick drenching of the eyes and body be available for immediate emergency use.[3]
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[18]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[18]
By understanding the potential hazards, implementing a hierarchy of controls, and meticulously following proper PPE and disposal protocols, you can handle 3-(4-Methylpiperazin-1-yl)azepane with confidence and safety, allowing you to focus on advancing your critical research.
References
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Nitrile Glove Chemical-Comp
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Chemical Resistance of Disposable Nitrile Gloves Exposed to Simul
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Corrosive Safety: Protecting Workers from Harmful Substances - OSHA Training School. (2024, January 19). OSHA Training School.
The following chemical resistance ratings are based on published research d
Storage of corrosive chemicals: 5 warehousing essentials - Weber Logistics. (2024, February 15). Weber Logistics.
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Personal Protective Equipment. (2025, September 12). US EPA.
Safety D
SAFETY DATA SHEET. (2016, October 18). Fisher Scientific.
Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). [Source Not Available]
Safety Data Sheet. (2023, April 19). Cayman Chemical.
The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). [Source Not Available]
PPE for Chemical Handling: A Quick Guide. (2023, April 12). Healthy Bean.